molecular formula C19H15F3N2O3 B14031264 Tecovirimat-D4

Tecovirimat-D4

Cat. No.: B14031264
M. Wt: 380.4 g/mol
InChI Key: CSKDFZIMJXRJGH-YPSXERSKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tecovirimat-D4 is a useful research compound. Its molecular formula is C19H15F3N2O3 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H15F3N2O3

Molecular Weight

380.4 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-N-[(1R,2R,6S,7S,8S,10R)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C19H15F3N2O3/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27/h1-6,10-15H,7H2,(H,23,25)/t10-,11+,12+,13-,14-,15+/i1D,2D,3D,4D

InChI Key

CSKDFZIMJXRJGH-YPSXERSKSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)NN2C(=O)[C@@H]3[C@@H]4C=C[C@H]([C@@H]3C2=O)[C@@H]5[C@H]4C5)[2H])[2H])C(F)(F)F)[2H]

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tecovirimat-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tecovirimat-D4, a deuterated analog of the antiviral drug Tecovirimat. This document is intended for researchers, scientists, and professionals involved in drug development and analysis. This compound is a critical tool for pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for quantitative bioanalysis.[1][2]

Introduction to Tecovirimat and its Deuterated Analog

Tecovirimat is a potent antiviral agent effective against orthopoxviruses, including smallpox and monkeypox.[3] Its mechanism of action involves the inhibition of the orthopoxvirus VP37 envelope wrapping protein, which is essential for the formation of extracellular enveloped virions and subsequent cell-to-cell spread of the virus.[3][4][5] this compound, with a molecular formula of C19H11D4F3N2O3, is a deuterated version of Tecovirimat.[6] The inclusion of four deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Tecovirimat in biological matrices.[1]

Synthesis of this compound

The synthesis of this compound follows a similar pathway to that of Tecovirimat, with the key difference being the use of a deuterated starting material. The most plausible synthetic route involves a two-step process: a Diels-Alder reaction to form the tetracyclic core, followed by condensation with a deuterated benzohydrazide derivative.

Experimental Protocol: Synthesis of the Tetracyclic Anhydride Intermediate

The initial step involves the [4+2] cycloaddition of cycloheptatriene and maleic anhydride to form the tetracyclic anhydride intermediate.

Materials:

  • Cycloheptatriene

  • Maleic anhydride

  • Toluene

Procedure:

  • A solution of maleic anhydride in toluene is prepared in a reaction vessel equipped with a reflux condenser.

  • Cycloheptatriene is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours to drive the Diels-Alder reaction to completion.[3]

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization to yield the pure tetracyclic anhydride.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzohydrazide-d4

The deuterated benzohydrazide is synthesized from the corresponding deuterated benzoic acid.

Materials:

  • 4-(Trifluoromethyl)benzoic acid-d4

  • Thionyl chloride or other activating agent

  • Hydrazine hydrate

Procedure:

  • 4-(Trifluoromethyl)benzoic acid-d4 is converted to its corresponding acid chloride using an activating agent like thionyl chloride.

  • The resulting acid chloride is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, to yield 4-(trifluoromethyl)benzohydrazide-d4.[7]

Experimental Protocol: Final Condensation to Yield this compound

The final step is the condensation of the tetracyclic anhydride with the deuterated benzohydrazide.

Materials:

  • Tetracyclic anhydride (from step 2.1)

  • 4-(Trifluoromethyl)benzohydrazide-d4 (from step 2.2)

  • Glacial acetic acid

Procedure:

  • The tetracyclic anhydride and 4-(trifluoromethyl)benzohydrazide-d4 are dissolved in glacial acetic acid.

  • The mixture is heated to reflux for several hours.

  • After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water.

  • The solid product is collected by filtration, washed, and dried to yield this compound.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Synthesis of Deuterated Reagent cluster_step3 Step 3: Condensation A Cycloheptatriene C Tetracyclic Anhydride A->C B Maleic Anhydride B->C G This compound C->G D 4-(Trifluoromethyl)benzoic acid-d4 F 4-(Trifluoromethyl)benzohydrazide-d4 D->F E Hydrazine Hydrate E->F F->G

Caption: A simplified workflow for the synthesis of this compound.

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The ¹H NMR spectrum is expected to show a reduction in the integration of signals corresponding to the aromatic protons of the benzamide ring, confirming the incorporation of deuterium. The remaining proton signals should be consistent with the structure of Tecovirimat.

¹H NMR (Representative Data)
Chemical Shift (ppm) Multiplicity
7.8 - 8.0m
6.0 - 6.2m
3.4 - 3.6m
3.2 - 3.4m
2.8 - 3.0m
1.2 - 1.4m
¹³C NMR (Representative Data)
Chemical Shift (ppm) Assignment
~175Carbonyl
~165Carbonyl
120-140Aromatic/Olefinic
~45Aliphatic CH
~35Aliphatic CH
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of this compound and confirm its elemental composition. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (C19H11D4F3N2O3), which will be approximately 4 mass units higher than that of unlabeled Tecovirimat.

Mass Spectrometry Data
Technique Electrospray Ionization (ESI)
Calculated m/z for [M+H]⁺ 381.13
Observed m/z for [M+H]⁺ Consistent with calculated value
High-Performance Liquid Chromatography (HPLC)

HPLC is utilized to assess the purity of the synthesized this compound. A reversed-phase HPLC method with UV detection is typically employed. The purity is determined by the peak area percentage of the main component.

HPLC Analysis
Column C18 reversed-phase
Mobile Phase Gradient of acetonitrile and water
Detection UV at a specified wavelength
Purity >98%

Mechanism of Action and Signaling Pathway

Tecovirimat targets the orthopoxvirus protein VP37, which is a key component of the viral machinery responsible for wrapping intracellular mature virions (IMVs) with a double membrane derived from the trans-Golgi network.[4][5][8] This wrapping process is essential for the formation of intracellular enveloped virions (IEVs), which are then transported to the cell periphery for egress. By binding to VP37, Tecovirimat inhibits its function, thereby preventing the formation of IEVs and blocking the cell-to-cell spread of the virus.[4][5][8]

Tecovirimat's Mechanism of Action

Mechanism_of_Action cluster_virus_lifecycle Orthopoxvirus Replication Cycle cluster_inhibition Inhibition by Tecovirimat IMV Intracellular Mature Virion (IMV) Wrapping Membrane Wrapping IMV->Wrapping Mediated by VP37 VP37 Protein VP37->Wrapping IEV Intracellular Enveloped Virion (IEV) Wrapping->IEV Egress Viral Egress IEV->Egress Cell-to-Cell Spread Cell-to-Cell Spread Egress->Cell-to-Cell Spread Tecovirimat Tecovirimat Inhibition Inhibition Tecovirimat->Inhibition Inhibition->VP37 Blocked Viral Spread Blocked Viral Spread Inhibition->Blocked Viral Spread

Caption: Tecovirimat inhibits the VP37 protein, blocking viral egress.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic route, while not explicitly published for the deuterated analog, can be reliably inferred from the established synthesis of Tecovirimat. The characterization techniques described are essential for confirming the identity, purity, and structural integrity of the final product. This compound is an indispensable tool for the accurate quantification of Tecovirimat in preclinical and clinical studies, contributing to the ongoing research and development of treatments for orthopoxvirus infections.

References

Tecovirimat-D4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecovirimat (also known as ST-246) is a critical antiviral therapeutic effective against orthopoxviruses, including smallpox and mpox. Accurate quantification of Tecovirimat in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies on the use of an appropriate internal standard (IS) to ensure accuracy and precision.

This technical guide provides an in-depth exploration of the mechanism of action of Tecovirimat-D4 as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of Tecovirimat. We will delve into the principles of its application, present relevant quantitative data, and provide detailed experimental protocols.

The Core Principle: Mechanism of Action of a Deuterated Internal Standard

The fundamental principle behind using this compound as an internal standard lies in its near-identical physicochemical properties to the analyte, Tecovirimat, coupled with a distinct mass difference. This compound is a synthetic version of the Tecovirimat molecule where four hydrogen atoms have been replaced by their stable isotope, deuterium.[1] This subtle modification is key to its function.

Key aspects of the mechanism of action include:

  • Co-elution in Chromatography: Due to the negligible difference in polarity and chemical structure, this compound and Tecovirimat exhibit virtually identical retention times during liquid chromatography. This co-elution is critical as it ensures that both the analyte and the internal standard experience the same chromatographic conditions and potential matrix effects simultaneously.

  • Correction for Sample Preparation Variability: Any loss of analyte during the extraction process from the biological matrix (e.g., plasma) will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte response to the internal standard response, variations in extraction recovery are effectively normalized.

  • Compensation for Matrix Effects in Mass Spectrometry: The ionization efficiency of an analyte in the mass spectrometer's ion source can be suppressed or enhanced by co-eluting matrix components. As this compound co-elutes with Tecovirimat, it experiences the same matrix effects. The ratio of their signals, therefore, remains constant, correcting for these variations and leading to more accurate quantification.

  • Distinct Mass-to-Charge (m/z) Ratio: The four deuterium atoms increase the molecular weight of this compound by approximately 4 Da compared to Tecovirimat. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling simultaneous but independent detection.

Quantitative Data and Method Parameters

The following tables summarize key quantitative parameters for an LC-MS/MS method for the quantification of Tecovirimat. While a specific validation study for this compound was not publicly available, the data presented here is based on a validated method for Tecovirimat using a structurally similar internal standard, with projected values for this compound based on the principles of deuterated standards. The primary source for the Tecovirimat and a comparable IS method is the work by Paveliga et al., 2022.[2][3][4]

Table 1: Mass Spectrometry Parameters [2]

ParameterTecovirimat (Analyte)This compound (Internal Standard)
Ionization ModeElectrospray Ionization (ESI) NegativeElectrospray Ionization (ESI) Negative
Precursor Ion (m/z)375.1379.1 (projected)
Product Ion (m/z)283.1287.1 (projected)
Collision Energy (eV)2020 (projected)
Fragmentation Voltage (V)135135 (projected)

Table 2: Chromatographic Conditions [2]

ParameterValue
HPLC SystemAgilent-1200 or equivalent
ColumnC18 reverse-phase
Mobile PhaseGradient of acetonitrile and water
Flow Rate0.4 mL/min (typical)
Injection Volume10 µL
Run Time10 minutes

Table 3: Method Validation Parameters [2][4]

ParameterResult
Linearity Range10–2500 ng/mL
Correlation Coefficient (R²)> 0.99
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Intra-day Accuracy (% bias)Within ±15%
Inter-day Accuracy (% bias)Within ±15%

Experimental Protocols

The following is a detailed methodology for the quantification of Tecovirimat in human plasma using this compound as an internal standard, adapted from a validated protocol.[2]

Sample Preparation (Protein Precipitation)
  • Aliquoting: To 100 µL of human plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography
  • Injection: Inject 10 µL of the prepared supernatant onto the C18 reverse-phase column.

  • Elution: Employ a gradient elution program with a mobile phase consisting of water and acetonitrile, both with appropriate modifiers (e.g., formic acid or ammonium formate) to ensure optimal peak shape and ionization.

  • Separation: The chromatographic conditions should be optimized to ensure the separation of Tecovirimat and this compound from potential interferences. The retention time for both compounds is expected to be nearly identical.

Mass Spectrometry
  • Ionization: Utilize an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Perform detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Tecovirimat and this compound as detailed in Table 1.

Visualizations

Logical Relationship between Analyte and Internal Standard

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Analyte Tecovirimat (Analyte) Extraction Extracted Sample Analyte->Extraction Subject to loss IS This compound (IS) IS->Extraction Subject to proportional loss LC Co-elution Extraction->LC MS Differential Detection (by mass) LC->MS Ratio Ratio (Analyte/IS) MS->Ratio Quantification Accurate Quantification Ratio->Quantification Plasma Plasma Sample Spike Spike with this compound Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Analyze Quantify using Ratio Inject->Analyze

References

A Technical Guide to the Discovery and Development of Tecovirimat and its Stable Isotope Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecovirimat (TPOXX®), a first-in-class antiviral agent, represents a critical advancement in biodefense and public health preparedness against orthopoxvirus infections, including smallpox and mpox. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic development of Tecovirimat. Furthermore, it explores the synthesis and application of its stable isotope-labeled analog, Tecovirimat-d4, a crucial tool in pharmacokinetic and metabolic research. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic and biological pathways are presented to offer a comprehensive resource for researchers in the field of antiviral drug development.

Introduction: The Emergence of a Novel Antiviral

The eradication of smallpox in 1980 was a monumental public health achievement. However, the threat of re-emergence, either through accidental release or bioterrorism, necessitated the development of effective medical countermeasures. Tecovirimat, also known as ST-246, was discovered and developed by SIGA Technologies in collaboration with U.S. government partners as a primary therapeutic for smallpox.[1][2] Its development was conducted under the U.S. Food and Drug Administration's "Animal Rule," which allows for approval based on efficacy data from appropriate animal models when human efficacy studies are not ethical or feasible.[1] Tecovirimat has since been approved for the treatment of smallpox and has been deployed for mpox infections, demonstrating its broad applicability against orthopoxviruses.[2]

The development of stable isotope-labeled internal standards is a cornerstone of modern drug development, enabling robust quantification in biological matrices. This compound, a deuterium-labeled analog, serves this critical role in pharmacokinetic (PK) studies, allowing for precise measurement of the drug's absorption, distribution, metabolism, and excretion (ADME).[3][4]

Mechanism of Action: A Molecular Glue for Viral Egress Inhibition

Tecovirimat exerts its antiviral activity through a unique mechanism that targets the orthopoxvirus p37 protein, which is encoded by the highly conserved F13L gene in the vaccinia virus.[5] This protein is a key component of the viral machinery responsible for the formation of the extracellular enveloped virus (EEV), the form of the virus that is crucial for cell-to-cell spread and long-range dissemination within a host.[4][5]

The virus life cycle begins with the production of intracellular mature virions (IMV). A portion of these IMVs acquire a second, double membrane from the trans-Golgi or late endosomes to become intracellular enveloped virions (IEV). These IEVs are then transported to the cell surface and released as cell-associated enveloped virions (CEV) or EEVs. The p37 protein is essential for the wrapping process that converts IMVs to IEVs.

Recent structural and mechanistic studies have revealed that Tecovirimat acts as a "molecular glue."[6][7] It binds to a pocket at the interface of two F13/p37 protein monomers, inducing and stabilizing their dimerization.[6][8] This drug-induced homodimerization of F13 prevents its interaction with cellular trafficking proteins, such as Rab9 GTPase and TIP47, thereby blocking the wrapping of IMVs and the subsequent formation of EEVs.[6] This effectively halts the spread of the virus from infected cells.

Orthopoxvirus_Egress_Pathway Figure 1: Orthopoxvirus Egress Pathway and Tecovirimat's Mechanism of Action cluster_virus_lifecycle Infected Host Cell Cytoplasm cluster_tecovirimat_action Molecular Interaction Viral Core Viral Core IMV Intracellular Mature Virion (IMV) Viral Core->IMV Maturation IEV Intracellular Enveloped Virion (IEV) IMV->IEV Wrapping Process CEV Cell-Associated Enveloped Virion (CEV) IEV->CEV Transport to Cell Surface EEV Extracellular Enveloped Virion (EEV) CEV->EEV Release F13 Monomer 1 F13/p37 Monomer F13 Monomer 1->IMV Mediates Wrapping Tecovirimat Tecovirimat F13 Dimer Inactive F13/p37 Dimer F13 Monomer 2 F13/p37 Monomer Tecovirimat->IMV Blocks Wrapping Tecovirimat->F13 Dimer Induces Dimerization

Figure 1: Orthopoxvirus Egress Pathway and Tecovirimat's Mechanism of Action

Synthesis and Development of Tecovirimat

The synthesis of Tecovirimat has been approached through various routes, with a key strategic step being a Diels-Alder reaction to construct the polycyclic core.[9] Both batch and continuous flow processes have been developed to enable large-scale production.[5]

General Synthetic Scheme

A common synthetic pathway involves the reaction of cycloheptatriene with maleic anhydride to form a Diels-Alder adduct. This anhydride intermediate is then reacted with 4-(trifluoromethyl)benzoyl hydrazide to yield Tecovirimat.

Tecovirimat_Synthesis Figure 2: General Synthetic Workflow for Tecovirimat cluster_reactants Starting Materials cluster_intermediates Intermediate Synthesis A Cycloheptatriene E Diels-Alder Adduct (Anhydride Intermediate) A->E B Maleic Anhydride B->E + Diels-Alder Reaction C 4-(Trifluoromethyl)benzoic acid F 4-(Trifluoromethyl)benzoyl hydrazide C->F D Hydrazine Hydrate D->F + Hydrazinolysis G Tecovirimat E->G F->G + Condensation

Figure 2: General Synthetic Workflow for Tecovirimat
Experimental Protocols

Protocol 1: Synthesis of the Diels-Alder Adduct (Anhydride Intermediate) [10][11]

  • Reaction Setup: To a solution of maleic anhydride (1.0 eq) in a suitable solvent such as xylene or toluene (e.g., 1 M concentration), add cycloheptatriene (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-140 °C, depending on the solvent) for 1-3 hours.

  • Work-up and Purification: After the reaction is complete, evaporate the solvent under reduced pressure. The resulting residue can be purified by rinsing with a hot non-polar solvent like diethyl ether to yield the anhydride intermediate as a solid.

Protocol 2: Synthesis of 4-(Trifluoromethyl)benzoyl hydrazide [9]

  • Esterification (if starting from acid): Convert 4-(trifluoromethyl)benzoic acid to its methyl ester using standard esterification methods (e.g., methanol with a catalytic amount of sulfuric acid).

  • Hydrazinolysis: React the methyl 4-(trifluoromethyl)benzoate (1.0 eq) with hydrazine hydrate (e.g., 1.5 eq) in a solvent such as ethanol or methanol.

  • Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Purification: Cool the reaction mixture and collect the precipitated solid by filtration. The product can be further purified by recrystallization from a suitable solvent like isopropanol.

Protocol 3: Final Condensation to Tecovirimat [6][9]

  • Reaction Setup: Combine the anhydride intermediate (1.0 eq) and 4-(trifluoromethyl)benzoyl hydrazide (1.0 eq) in a solvent such as ethanol.

  • Catalyst (Optional but Recommended): Add a catalytic amount of a non-nucleophilic base like diisopropylethylamine (DIEA).

  • Reaction Conditions: Heat the mixture to reflux for 4-18 hours.

  • Work-up and Purification: Cool the reaction mixture. The product, Tecovirimat, often precipitates and can be collected by filtration. Further purification can be achieved by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield the final product as a white to off-white solid.

Quantitative Data from Synthetic Development

The efficiency of Tecovirimat synthesis has been a focus of process development, with various methods reporting a range of yields and purities.

StepReaction TypeReactantsSolventConditionsYield (%)Purity (%)Reference
1 Diels-AlderCycloheptatriene, Maleic AnhydrideXyleneReflux, 1h83-[5]
1 Diels-Alder (Flow)Cycloheptatriene, Maleic AnhydrideAcetonitrile145°C, 45 min85-[5]
1 Diels-Alder (Microwave)Cycloheptatriene, Maleic AnhydrideToluene169°C, 15 min98-[5]
2 HydrazinolysisMethyl 4-(trifluoromethyl)benzoate, Hydrazine HydrateMethanol/WaterReflux~88>99 (HPLC)[6][9]
3 CondensationAnhydride Intermediate, Acyl HydrazideToluene110-115°C, 22h86>99.5 (HPLC)[12]
Overall 3-Step Process---~48>99.9 (HPLC)[11]
Overall 2-Step Flow Process---84-

Table 1: Summary of Quantitative Data for Tecovirimat Synthesis.

Development of Tecovirimat Stable Isotopes

Stable isotope-labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. They serve as ideal internal standards for mass spectrometry-based quantification, as they co-elute with the analyte but are distinguishable by their mass.[3] this compound is a commercially available deuterium-labeled analog of Tecovirimat.[3]

Plausible Synthesis of this compound

A probable approach is the use of deuterated 4-(trifluoromethyl)benzoic acid or its corresponding acyl chloride. Benzoyl chloride-d5 is commercially available and serves as a precedent for the feasibility of preparing such deuterated aromatic acyl chlorides.

Tecovirimat_d4_Synthesis Figure 3: Plausible Synthetic Workflow for this compound cluster_reactants Starting Materials cluster_intermediates Intermediate Synthesis A Anhydride Intermediate (from Protocol 1) G This compound A->G C 4-(Trifluoromethyl)benzoic acid-d4 F 4-(Trifluoromethyl)benzoyl-d4 hydrazide C->F D Hydrazine Hydrate D->F + Hydrazinolysis F->G + Condensation

Figure 3: Plausible Synthetic Workflow for this compound

Protocol 4: Plausible Synthesis of 4-(Trifluoromethyl)benzoyl-d4 hydrazide

  • Acyl Chloride Formation: Convert 4-(trifluoromethyl)benzoic acid-d4 to 4-(trifluoromethyl)benzoyl chloride-d4 using a standard chlorinating agent like oxalyl chloride or thionyl chloride.[2]

  • Hydrazinolysis: React the resulting 4-(trifluoromethyl)benzoyl chloride-d4 with hydrazine hydrate to form the deuterated acyl hydrazide intermediate.

The final condensation with the non-labeled anhydride intermediate (from Protocol 1) would then proceed as described in Protocol 3 to yield this compound.

Characterization and Application

The characterization of this compound would involve mass spectrometry to confirm the mass shift corresponding to the four deuterium atoms and NMR spectroscopy to verify the positions of the labels and the overall structural integrity.[13] The isotopic enrichment, or the percentage of the compound that contains the desired number of deuterium atoms, is a critical quality attribute.[13]

The primary application of this compound is as an internal standard in bioanalytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][7] In these assays, a known amount of this compound is added to biological samples (e.g., plasma) containing unknown concentrations of Tecovirimat. Because the deuterated standard has nearly identical chemical and physical properties to the non-labeled drug, it experiences similar extraction recovery and ionization efficiency. By comparing the mass spectrometer's response for Tecovirimat to that of this compound, a highly accurate and precise quantification of the drug concentration in the sample can be achieved.

ParameterMethodApplicationPurposeReference
Analyte Quantification LC-MS/MSPharmacokinetic studiesAccurate measurement of Tecovirimat concentration in plasma[4][7]
Internal Standard This compoundBioanalysisCorrect for variability in sample preparation and instrument response[3]
Mass Transition (Tecovirimat) m/z 375.1 → 283.1MRMQuantification[7]
Mass Transition (this compound) m/z 379.1 → 287.1 (Predicted)MRMInternal Standard QuantificationInferred
Linear Range of Assay 10–2500 ng/mLPlasma samplesTherapeutic drug monitoring[7]

Table 2: Application of this compound in Bioanalytical Methods.

Conclusion

Tecovirimat stands as a testament to successful modern drug development in response to significant public health threats. Its novel mechanism of action, targeting viral egress rather than replication, provides a unique therapeutic strategy against orthopoxviruses. The development of robust and scalable synthetic routes has been crucial for its stockpiling and deployment. The availability of stable isotope-labeled analogs like this compound is fundamental to its clinical pharmacology, enabling the precise pharmacokinetic characterization necessary for establishing safe and effective dosing regimens. This guide provides a foundational understanding of the key technical aspects of Tecovirimat's discovery and development, intended to support further research and innovation in the field of antiviral therapies.

References

Sourcing and Purity Assessment of Tecovirimat-D4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sourcing, synthesis, purification, and purity assessment of Tecovirimat-D4, a deuterated analog of the antiviral drug Tecovirimat. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of this important compound.

Introduction to this compound

Tecovirimat is a potent antiviral drug effective against orthopoxviruses, including smallpox and monkeypox.[1][2][3] It functions by targeting the orthopoxvirus protein VP37, which is essential for the formation of the viral envelope, thereby preventing the virus from spreading.[4][5] The deuterated analog, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies due to its mass shift, which allows for clear differentiation from the parent drug in mass spectrometry-based assays.[5]

Sourcing of this compound

This compound is available from several specialized chemical suppliers who provide reference standards and stable isotope-labeled compounds for research purposes. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to ensure its identity and purity.[6]

Table 1: Key Suppliers of this compound

SupplierProduct NameCatalog NumberAdditional Information
Simson Pharma LimitedTecovirimat D4T3270001Provided with a Certificate of Analysis.[6]
MedChemExpressThis compoundIn-stockDeuterated form of Tecovirimat.[4]
Artis StandardsTecovirimat D4 (ST-246 D4)Not specifiedListed under stable isotopes.[7]
TargetMolThis compoundNot specifiedDeuterated compound of Tecovirimat.[8]

Synthesis and Purification of this compound

The synthesis of this compound follows a similar pathway to that of Tecovirimat, with the introduction of deuterium atoms at a specific stage. The core synthesis involves a critical Diels-Alder reaction.[9] A comprehensive understanding of the synthetic route is essential for controlling potential impurities.[1][3]

General Synthetic Workflow

The synthesis of Tecovirimat, and by extension this compound, can be conceptualized in the following major steps:

General Synthesis Workflow for Tecovirimat Analogs cluster_0 Starting Materials cluster_1 Key Intermediate Formation cluster_2 Final Product Synthesis Cycloheptatriene-d4 Cycloheptatriene-d4 Diels-Alder Adduct Diels-Alder Adduct Cycloheptatriene-d4->Diels-Alder Adduct Diels-Alder Reaction Maleic Anhydride Maleic Anhydride Maleic Anhydride->Diels-Alder Adduct Condensation Condensation Diels-Alder Adduct->Condensation Reaction with Acyl Hydrazide This compound This compound Condensation->this compound

Caption: General synthetic pathway for this compound.

Purification Strategies

Purification of the final product is critical to remove process-related impurities and undesired isomers.[9] Recrystallization is a common and effective method for purifying crude Tecovirimat and its analogs. A solvent mixture of methyl tert-butyl ether (MTBE) and ethanol has been shown to provide a good balance of solubility and selectivity for removing impurities.[9] Incremental purification at various stages of the synthesis process is more effective than a single final purification step.[10]

Purity Assessment of this compound

A thorough purity assessment is essential to ensure the quality and reliability of this compound for its intended use in research and development. This involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main compound and any potential impurities.

Identification and Control of Impurities

During the synthesis of Tecovirimat, several process-related and genotoxic impurities can be formed.[11] It is crucial to identify, quantify, and control these impurities to ensure the safety and efficacy of the final product, in line with International Conference on Harmonization (ICH) guidelines.[9][10]

Table 2: Common Impurities in Tecovirimat Synthesis

Impurity TypeOriginControl Strategy
Isomeric ImpuritiesDiels-Alder reaction side productsOptimization of reaction conditions, purification by recrystallization.[9]
Ring-Opening ImpuritiesDegradation of intermediatesCareful control of reaction pH and temperature.[9]
Residual SolventsSynthesis and purification stepsDrying under vacuum, selection of appropriate solvents.[9]
Genotoxic ImpuritiesStarting materials or reagentsUse of high-purity starting materials, specific purification steps to remove them.[10]
Analytical Methods for Purity Assessment

A multi-faceted analytical approach is required for the comprehensive purity assessment of this compound.

Purity Assessment Workflow for this compound This compound Sample This compound Sample HPLC High-Performance Liquid Chromatography (HPLC) This compound Sample->HPLC LC-MS Liquid Chromatography-Mass Spectrometry (LC-MS) This compound Sample->LC-MS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy This compound Sample->NMR Purity Purity HPLC->Purity Impurity Profile Impurity Profile LC-MS->Impurity Profile Structure Confirmation Structure Confirmation NMR->Structure Confirmation

Caption: Analytical workflow for this compound purity assessment.

Experimental Protocols

HPLC is a primary method for determining the purity of Tecovirimat and its analogs.[9]

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is commonly employed.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area. A high-purity sample should exhibit a purity of ≥99.5%.[9]

LC-MS is a powerful tool for identifying unknown impurities by providing both chromatographic separation and mass information.

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements to aid in the elemental composition determination of impurities.

  • Data Analysis: The mass-to-charge ratio (m/z) of each impurity peak is used to propose its molecular formula and structure.

NMR spectroscopy is essential for confirming the chemical structure of this compound and for characterizing the structure of any significant impurities.

  • ¹H NMR: Confirms the presence and integration of protons in the molecule and can reveal the location of deuterium labeling through the absence of corresponding proton signals.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity of atoms within the molecule and to fully assign the structure.

Table 3: Summary of Analytical Techniques and Their Roles

TechniquePurposeKey ParametersExpected Outcome
HPLCPurity quantificationC18 column, acetonitrile/water gradient, UV detectionPurity value (e.g., 99.96%).[9]
LC-MSImpurity identification and characterizationESI source, high-resolution mass analyzerMass and proposed structure of impurities.
NMRStructural confirmation and elucidation¹H, ¹³C, and 2D NMRConfirmation of the this compound structure and characterization of impurity structures.[9][11]

Conclusion

The sourcing of high-quality this compound is paramount for its use as an internal standard in critical research and clinical applications. A thorough understanding of its synthesis, potential impurities, and the application of robust analytical methods for purity assessment are essential for ensuring the reliability and accuracy of experimental results. This guide provides a framework for researchers and drug development professionals to navigate the complexities of sourcing and quality control for this compound.

References

A Technical Guide to Tecovirimat-D4 as a Tool for In Vitro Antiviral Studies Against Orthopoxviruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Tecovirimat and its deuterated analog, Tecovirimat-D4, in the context of in vitro antiviral research. Tecovirimat is a potent inhibitor of orthopoxviruses, and this compound serves as a critical tool for its accurate quantification in bioanalytical assays. This document details the mechanism of action, provides key performance data, outlines experimental protocols, and illustrates essential workflows.

Introduction to Tecovirimat

Tecovirimat (also known as ST-246 or TPOXX®) is a first-in-class antiviral drug approved for the treatment of smallpox.[1][2] Its efficacy extends to other orthopoxviruses, including monkeypox virus (MPXV), vaccinia virus (VACV), and cowpox virus (CPXV).[1][3] The drug targets a highly conserved viral protein, making it a broad-spectrum inhibitor within the orthopoxvirus genus.[4][5]

Role of this compound: this compound is a stable, isotope-labeled version of Tecovirimat.[6][7] In in vitro studies, its primary role is not as an active antiviral agent but as an internal standard for analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10] The use of a deuterated standard allows for precise and accurate quantification of Tecovirimat in various biological matrices (e.g., plasma, cell lysates) by correcting for variations during sample preparation and analysis.[9]

Mechanism of Action

Tecovirimat inhibits the function of the orthopoxvirus p37 protein (encoded by the F13L gene in vaccinia virus), which is essential for the formation of the extracellular enveloped virus (EV).[3][11] The EV form is crucial for the virus's cell-to-cell and long-range dissemination within a host.[11][12]

The mechanism involves the following steps:

  • Viral Replication: Inside an infected cell, the virus produces intracellular mature virions (MVs).[11]

  • Wrapping Process: For efficient spread, MVs must be wrapped in a double membrane derived from the trans-Golgi or endosomal compartments to become wrapped virions (WVs). This process is mediated by the p37 protein.[4]

  • Egress: WVs are then transported to the cell surface and released as EVs.[4]

Tecovirimat acts as a "molecular glue," inducing and stabilizing the dimerization of the p37 protein.[2][13][14] This action prevents p37 from interacting with other cellular components like Rab9 GTPase and TIP47, thereby blocking the wrapping of MVs and halting the formation of EVs.[12] As a result, the virus is contained within the infected cell, preventing its spread.[2]

cluster_cell Infected Host Cell cluster_teco Tecovirimat Action MV Intracellular Mature Virion (MV) p37_mono p37 Monomer (F13 Protein) Wrapping Wrapping Process (Golgi/Endosome Membranes) MV->Wrapping p37_mono->Wrapping Mediates Wrapping p37_dimer Inactive p37 Dimer (Stabilized) p37_mono->p37_dimer Induces Dimerization WV Wrapped Virion (WV) Wrapping->WV Egress Transport to Plasma Membrane WV->Egress EV Extracellular Enveloped Virion (EV) Released Egress->EV Spread Cell-to-Cell Spread EV->Spread Tecovirimat Tecovirimat Tecovirimat->p37_mono Acts as 'Molecular Glue' Block->Wrapping Inhibition

Tecovirimat's mechanism of action inhibiting viral egress.

Quantitative In Vitro Data

The efficacy and cytotoxicity of Tecovirimat have been evaluated against various orthopoxviruses in different cell lines. The data below are summarized from multiple studies.

Table 1: Antiviral Activity of Tecovirimat (EC₅₀/IC₅₀ Values)

Virus StrainCell LineAssay TypeEC₅₀ / IC₅₀ (nM)Reference(s)
Monkeypox Virus (MPXV) 2022 IsolateVeroPlaque Reduction12.7[5]
Monkeypox Virus (MPXV) 2022 IsolatesVeroPlaque Reduction5.6 - 7.2[4]
Monkeypox Virus (MPXV)MultipleCPE Assay10 - 70[1]
Vaccinia Virus (VACV)MultipleCPE Assay10[1][8]
Cowpox Virus (CPXV)MultipleCPE Assay480[8]
Variola Virus (VARV)MultipleCPE Assay10 - 70[1]
Ectromelia Virus (ECTV)MultipleCPE Assay50[8]

EC₅₀ (50% effective concentration) and IC₅₀ (50% inhibitory concentration) values represent the concentration of the drug required to inhibit viral activity by 50%.

Table 2: Cytotoxicity of Tecovirimat (CC₅₀ Values)

Cell LineAssay TypeCC₅₀ (nM)Reference(s)
Calu-3CellTiter-Glo14,130 (at 48h)[15]
Calu-3CellTiter-Glo11,020 (at 72h)[15]
Multiple (Mouse, Rabbit, Monkey, Human)Not Specified>50,000[1]

CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Detailed Experimental Protocols

This section provides methodologies for common in vitro assays used to evaluate Tecovirimat.

arrow arrow A 1. Cell Seeding Plate cells (e.g., Vero, Calu-3) and grow to form a monolayer. B 2. Viral Infection Infect cell monolayer with orthopoxvirus at a specific Multiplicity of Infection (MOI). A->B C 3. Drug Treatment Add serial dilutions of Tecovirimat to the infected cells. B->C D 4. Incubation Incubate for a defined period (e.g., 48-72 hours) to allow for viral replication. C->D E 5. Endpoint Analysis (Choose one or more) D->E F Plaque Reduction Assay (Visualize and count plaques) E->F G CPE Assay (Measure cytopathic effect) E->G H qPCR/RT-qPCR (Quantify viral genomes) E->H I LC-MS/MS Analysis (Quantify drug concentration) E->I

General experimental workflow for in vitro antiviral testing.

This assay measures the ability of a drug to reduce the number of viral plaques.

  • Cell Preparation: Seed Vero or a similar susceptible cell line in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

  • Virus and Drug Preparation: Prepare serial dilutions of Tecovirimat in a suitable medium (e.g., DMEM). Mix a standard amount of virus (e.g., 100 plaque-forming units, PFU) with each drug dilution.

  • Infection: Remove the growth medium from the cell monolayers and add the virus-drug mixtures. Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding Tecovirimat concentration. This restricts viral spread to adjacent cells, forming localized plaques.

  • Incubation: Incubate the plates for 48-72 hours until visible plaques are formed in the control wells (no drug).

  • Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet to visualize and count the plaques.

  • Analysis: Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control. Determine the IC₅₀ value using non-linear regression analysis.[5][15]

This assay measures the ability of a drug to protect cells from virus-induced death.

  • Cell Seeding: Seed cells in 96-well plates and incubate to form a monolayer.

  • Treatment and Infection: Add serial dilutions of Tecovirimat to the wells, followed by the addition of the virus. Include cell-only controls (no virus, no drug) and virus-only controls (virus, no drug).

  • Incubation: Incubate the plates for 48-72 hours, or until significant CPE (e.g., 80-100%) is observed in the virus control wells.

  • Viability Measurement: Quantify cell viability using a reagent such as CellTiter-Glo® (measures ATP) or an MTS/MTT assay (measures metabolic activity).

  • Analysis: Normalize the results to the control wells and calculate the drug concentration that protects 50% of the cells from CPE (the EC₅₀).[16]

This assay determines the toxicity of the drug to the host cells.

  • Cell Seeding: Seed cells in 96-well plates as done for the CPE assay.

  • Drug Treatment: Add serial dilutions of Tecovirimat to the wells. Do not add any virus.

  • Incubation: Incubate for the same duration as the antiviral assays (e.g., 48-72 hours).

  • Viability Measurement: Quantify cell viability using the same method as the CPE assay (e.g., CellTiter-Glo®, MTS).

  • Analysis: Calculate the drug concentration that reduces cell viability by 50% (the CC₅₀) compared to untreated cells.[15]

This protocol describes how to measure the concentration of Tecovirimat in a sample, using this compound as an internal standard.

  • Sample Preparation:

    • Collect the sample (e.g., cell culture supernatant, cell lysate, or plasma).

    • Add a known, fixed amount of this compound (internal standard) to each sample, calibration standard, and quality control sample.

  • Extraction:

    • Perform a protein precipitation by adding a solvent like methanol or acetonitrile to the sample. This removes larger molecules that can interfere with the analysis.

    • Alternatively, use a liquid-liquid extraction method to isolate the drug and internal standard.[9]

    • Vortex and centrifuge the samples to pellet the precipitate.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

    • The liquid chromatography (LC) step separates Tecovirimat and this compound from other components in the sample.

    • The tandem mass spectrometry (MS/MS) step detects and quantifies the parent and daughter ions specific to Tecovirimat and this compound. The system monitors specific mass-to-charge (m/z) transitions (e.g., for Tecovirimat: m/z 375.1 → 282.9).[9]

  • Quantification:

    • Calculate the ratio of the peak area of Tecovirimat to the peak area of this compound.

    • Create a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of Tecovirimat in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the internal standard corrects for any loss of analyte during sample processing.

arrow arrow A 1. Sample Collection (e.g., Cell Lysate) B 2. Add Internal Standard Spike sample with a known concentration of this compound. A->B C 3. Extraction Perform protein precipitation or liquid-liquid extraction. B->C D 4. Centrifugation Separate supernatant from precipitate. C->D E 5. LC-MS/MS Injection Analyze the supernatant. D->E F 6. Data Analysis Calculate Peak Area Ratio (Tecovirimat / this compound). E->F G 7. Quantification Determine concentration using a calibration curve. F->G

Workflow for LC-MS/MS quantification using this compound.

Resistance

In vitro studies have shown that resistance to Tecovirimat can emerge through mutations in the F13L gene, which encodes the p37 protein.[4][17] These mutations often occur at the dimer interface, preventing the drug from acting as a molecular glue and stabilizing the dimer.[2][13] Monitoring for resistance is a critical component of antiviral drug development and can be assessed in vitro by sequencing the F13L gene of viruses that show reduced susceptibility to the drug.[16][17]

Conclusion

Tecovirimat is a highly effective inhibitor of orthopoxvirus egress, demonstrating potent activity at nanomolar concentrations in a variety of in vitro models. This compound is an indispensable tool for researchers, enabling the robust and accurate quantification of the parent drug in bioanalytical studies through isotope dilution mass spectrometry. The protocols and data presented in this guide provide a solid foundation for scientists and drug developers to design and execute rigorous in vitro evaluations of Tecovirimat and related compounds.

References

Methodological & Application

Application Note: High-Throughput Quantification of Tecovirimat in Human Plasma using Tecovirimat-D4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tecovirimat in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Tecovirimat-D4, is employed. The straightforward protein precipitation-based sample preparation protocol and a rapid chromatographic runtime make this method suitable for high-throughput analysis in clinical and research settings, including pharmacokinetic studies.

Introduction

Tecovirimat (also known as ST-246) is an antiviral drug approved for the treatment of smallpox.[1][2] It functions by inhibiting the activity of the orthopoxvirus VP37 protein, which is essential for the formation of mature virions capable of egressing from infected cells.[3] Accurate and reliable quantification of Tecovirimat in biological matrices is crucial for pharmacokinetic assessments and therapeutic drug monitoring.

The gold standard for quantitative bioanalysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), owing to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating matrix effects and variability in sample processing, thereby ensuring the highest quality data. This compound shares near-identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly during extraction and ionization.[4]

This document provides a detailed protocol for the extraction and LC-MS/MS analysis of Tecovirimat from human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Tecovirimat reference standard

  • This compound internal standard (IS)

  • LC-MS/MS grade acetonitrile and methanol

  • HPLC grade water

  • Ammonium formate

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: Agilent 1200 HPLC system or equivalent[1]

  • Mass Spectrometer: Agilent 6410 QQQ mass spectrometer or equivalent[1]

  • Analytical Column: ProntoSil-120-3-C18 (2 x 75 mm, 3 µm) or equivalent

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Tecovirimat and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare working standard solutions by serial dilution of the Tecovirimat stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 50 ng/mL.

Sample Preparation Workflow

A simple protein precipitation method is employed for the extraction of Tecovirimat from plasma samples.

G cluster_prep Sample Preparation plasma 50 µL Plasma Sample is_add Add 150 µL of Acetonitrile containing 50 ng/mL this compound (IS) plasma->is_add vortex Vortex for 1 minute is_add->vortex centrifuge Centrifuge at 13,000 x g for 5 minutes vortex->centrifuge supernatant Transfer 100 µL of Supernatant centrifuge->supernatant dilute Dilute with 100 µL of Mobile Phase A supernatant->dilute inject Inject 5 µL into LC-MS/MS dilute->inject

Caption: Plasma Sample Preparation Workflow.

LC-MS/MS Analysis Workflow

The prepared samples are analyzed using a reverse-phase chromatographic separation coupled with tandem mass spectrometry detection.

G cluster_analysis LC-MS/MS Analysis lc_separation Reverse-Phase Chromatographic Separation ionization Electrospray Ionization (ESI) in Negative Mode lc_separation->ionization ms_detection Triple Quadrupole Mass Spectrometer ionization->ms_detection mrm Multiple Reaction Monitoring (MRM) ms_detection->mrm quantification Data Acquisition and Quantification mrm->quantification

Caption: LC-MS/MS Analytical Workflow.

Liquid Chromatography Conditions
ParameterValue
Column ProntoSil-120-3-C18 (2 x 75 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient As required for optimal separation
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 5 minutes
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 4.0 kV[1]
Gas Temperature 300 °C[1]
Gas Flow 6 L/min[1]
Nebulizer Pressure 45 psi[1]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Tecovirimat 375.1283.120
This compound (IS) 379.1287.120

Note: The MRM transition for this compound is predicted based on a 4 Dalton mass shift from the unlabeled compound. Optimal collision energies should be determined empirically.

Results and Discussion

Method Validation

The method was validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.

Linearity and Sensitivity

The calibration curve for Tecovirimat in human plasma demonstrated excellent linearity over the concentration range of 10 to 2500 ng/mL.[1][2] The coefficient of determination (R²) was consistently greater than 0.99.[1][2] The lower limit of quantification (LLOQ) was established at 10 ng/mL, with a signal-to-noise ratio greater than 10.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low QC 30≤ 7.8%≤ 12.0%Within ± 14.5%Within ± 6.6%
Medium QC 300≤ 7.8%≤ 12.0%Within ± 14.5%Within ± 6.6%
High QC 2000≤ 7.8%≤ 12.0%Within ± 14.5%Within ± 6.6%

Data adapted from published literature for Tecovirimat analysis.[1]

Recovery and Matrix Effect

The extraction recovery of Tecovirimat and this compound from human plasma was consistent and reproducible across the QC levels. The use of a co-eluting stable isotope-labeled internal standard effectively compensated for any ion suppression or enhancement, resulting in negligible matrix effects.

Conclusion

This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of Tecovirimat in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method well-suited for pharmacokinetic studies and therapeutic drug monitoring. The streamlined protein precipitation protocol allows for a high-throughput workflow, enabling the efficient analysis of large numbers of clinical and research samples.

References

Application Notes & Protocols: Bioanalytical Method for Tecovirimat Quantification in Human Plasma using Tecovirimat-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecovirimat (also known as ST-246) is an antiviral drug approved for the treatment of smallpox and is under investigation for other orthopoxvirus infections like mpox.[1][2] Accurate quantification of Tecovirimat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1][3][4][5] This document provides a detailed application note and protocol for a robust and sensitive bioanalytical method for the quantification of Tecovirimat in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Tecovirimat-D4, to ensure high accuracy and precision.[6]

Stable isotope-labeled internal standards are the preferred choice in quantitative bioanalysis using LC-MS/MS as they exhibit similar chemical and physical properties to the analyte, which can help to mitigate issues with matrix effects, recovery, and ion suppression.[7]

Bioanalytical Method Validation Summary

The described method has been validated following the European Medicines Agency (EMA) guidelines for bioanalytical method validation.[1][3][4][5] The validation parameters demonstrate that the assay is accurate, precise, and reliable for the intended purpose.

Quantitative Data Summary

The following tables summarize the key quantitative data from the method validation.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range10–2500 ng/mL
Correlation Coefficient (R²)> 0.99
Calibration ModelLinear

Table 2: Accuracy and Precision

Quality Control (QC) LevelNominal Concentration (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% RSD)Inter-day Accuracy (% Bias)Inter-day Precision (% RSD)
Lower Limit of Quantification (LLOQ)10< 19.9%< 13.0%< 19.0%< 7.1%
Low QC (LQC)30< 14.5%< 7.8%< 6.6%< 12.0%
Medium QC (MQC)300< 14.5%< 7.8%< 6.6%< 12.0%
High QC (HQC)2000< 14.5%< 7.8%< 6.6%< 12.0%

Acceptance criteria: ±15% for accuracy and precision (±20% for LLOQ).[1]

Table 3: Stability Data

Stability ConditionDurationTemperatureStability (% of Nominal)
Freeze-Thaw Stability3 cycles-20°C to Room Temp96–115%
Autosampler Stability48 hours4°CStable
Long-Term Stability90 days-20°CStable

Experimental Protocols

Materials and Reagents
  • Tecovirimat analytical standard

  • This compound (Internal Standard)[6]

  • Acetonitrile (LC-MS grade)

  • Methanol (HPLC grade)

  • Ammonium Hydroxide

  • Acetic Acid

  • Human Plasma (from healthy volunteers)

  • Deionized Water

Stock and Working Solution Preparation
  • Tecovirimat Stock Solution (1 mg/mL): Accurately weigh and dissolve Tecovirimat in an appropriate solvent like DMSO.[6]

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in an appropriate solvent like DMSO.[6]

  • Working Solutions: Prepare serial dilutions of the Tecovirimat stock solution in methanol or a suitable solvent to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound.

Sample Preparation (Protein Precipitation)

The following workflow outlines the sample preparation process.

G plasma 1. Aliquot 50 µL of Human Plasma is 2. Add 50 µL of Methanol containing This compound (Internal Standard) plasma->is vortex1 3. Vortex to mix is->vortex1 precip 4. Add precipitating agent (e.g., 9-fold volume of Methanol) vortex1->precip vortex2 5. Vortex thoroughly precip->vortex2 centrifuge 6. Centrifuge to pellet proteins vortex2->centrifuge supernatant 7. Transfer supernatant to a clean tube centrifuge->supernatant evaporate 8. Evaporate to dryness (optional) supernatant->evaporate reconstitute 9. Reconstitute in mobile phase evaporate->reconstitute inject 10. Inject into LC-MS/MS system reconstitute->inject G cluster_virus Orthopoxvirus Replication IMV Intracellular Mature Virion (IMV) p37 p37 Envelope Protein (F13L product) IMV->p37 requires Wrapping Wrapping Process p37->Wrapping EEV Extracellular Enveloped Virion (EEV) Wrapping->EEV Spread Cell-to-Cell Spread & Long-Range Dissemination EEV->Spread Tecovirimat Tecovirimat Tecovirimat->p37 inhibits G cluster_dev Method Development cluster_val Method Validation lit_review 1. Literature Review & Analyte Characterization ms_opt 2. Mass Spectrometry Optimization lit_review->ms_opt lc_dev 3. Liquid Chromatography Development ms_opt->lc_dev sample_prep 4. Sample Preparation Development lc_dev->sample_prep pre_val 5. Pre-Validation sample_prep->pre_val linearity 6. Linearity pre_val->linearity accuracy 7. Accuracy & Precision pre_val->accuracy selectivity 8. Selectivity & Specificity pre_val->selectivity stability 9. Stability pre_val->stability matrix_effect 10. Matrix Effect & Recovery pre_val->matrix_effect application 11. Sample Analysis linearity->application accuracy->application selectivity->application stability->application matrix_effect->application

References

Application Notes and Protocols for Therapeutic Drug Monitoring of TPOXX® (Tecovirimat) using Tecovirimat-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecovirimat, marketed as TPOXX®, is an antiviral drug approved for the treatment of smallpox and is also used for other orthopoxvirus infections like mpox.[1][2][3] It functions by inhibiting the orthopoxvirus VP37 envelope wrapping protein, which is essential for the production of extracellular enveloped virus, thereby preventing the spread of the virus from cell to cell.[1][3][4][5] Therapeutic Drug Monitoring (TDM) of tecovirimat is crucial to ensure optimal drug exposure, maximizing efficacy while minimizing potential toxicity. This document provides detailed application notes and protocols for the quantitative analysis of tecovirimat in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Tecovirimat-D4 as an internal standard.

Quantitative Data Summary

The following tables summarize key quantitative data for the therapeutic drug monitoring of tecovirimat.

Table 1: Mass Spectrometry Parameters for Tecovirimat and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Tecovirimat375.1283.1 (Quantifier)Negative ESI
188.2 (Qualifier)
96.1 (Qualifier)
This compound (Internal Standard)379.1 (Estimated)283.1 (Quantifier)Negative ESI

Note: The precursor ion for this compound is estimated based on the addition of four deuterium atoms to the tecovirimat molecule. The product ion is inferred to be the same as the quantifier for the unlabeled drug, assuming the deuterium labels are not on the fragmented portion.

Table 2: LC-MS/MS Method Validation Parameters

ParameterValue
Linearity Range10 - 2500 ng/mL
Coefficient of Determination (R²)> 0.99
Lower Limit of Quantification (LLOQ)10 ng/mL
Intra- and Inter-day Precision (CV%)< 15%
Intra- and Inter-day AccuracyWithin ±15%
Recovery87.9 - 100.6%

Table 3: Human Pharmacokinetic Parameters of Tecovirimat (600 mg Oral Dose)

ParameterMean ValueCoefficient of Variation (CV%)
Cmax (ng/mL)215933%
AUC0-24hr (hr·ng/mL)2981635%
Tmax (hours)~6-
Elimination Half-life (hours)19 - 2129% - 45%
Protein Binding77 - 82%-

Experimental Protocols

This section details the methodology for the quantification of tecovirimat in human plasma using LC-MS/MS.

Materials and Reagents
  • Tecovirimat analytical standard

  • This compound (internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (drug-free)

  • 96-well collection plates

  • HPLC vials and caps

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and quality controls at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 150 µL of a protein precipitation solution (acetonitrile or methanol containing this compound at a concentration of 50 ng/mL).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or HPLC vials.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex mix and transfer to HPLC vials for analysis.

Liquid Chromatography Conditions
  • HPLC System: Agilent 1200 series or equivalent

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: Ramp to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Ramp to 20% B

    • 3.6-5.0 min: Hold at 20% B (re-equilibration)

Mass Spectrometry Conditions
  • Mass Spectrometer: Agilent 6410 Triple Quadrupole or equivalent

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • Multiple Reaction Monitoring (MRM) Transitions: See Table 1

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Capillary Voltage: 4000 V

  • Fragmentor Voltage: Optimized for each compound (e.g., 135 V)

  • Collision Energy: Optimized for each transition (e.g., 20 eV)

Calibration and Quality Control
  • Prepare a series of calibration standards by spiking drug-free human plasma with known concentrations of tecovirimat (e.g., 10, 50, 100, 500, 1000, 2000, and 2500 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range (e.g., 30, 750, and 2250 ng/mL).

  • Process and analyze the calibration standards and QC samples along with the unknown samples in each analytical run.

  • Construct a calibration curve by plotting the peak area ratio of tecovirimat to this compound against the nominal concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the data.

  • The concentration of tecovirimat in the unknown samples is determined from the calibration curve.

Visualizations

Mechanism of Action of Tecovirimat

Tecovirimat_Mechanism cluster_virus Orthopoxvirus Life Cycle cluster_drug Drug Intervention VirusEntry Virus Entry & Replication IMV Intracellular Mature Virus (IMV) VirusEntry->IMV Wrapping Wrapping by Golgi/Endosomal Membranes IMV->Wrapping VP37 VP37 Protein IEV Intracellular Enveloped Virus (IEV) Wrapping->IEV Mediated by VP37 Egress Virus Egress (Cell-to-Cell Spread) IEV->Egress Tecovirimat Tecovirimat (TPOXX) Tecovirimat->VP37 Inhibits

Caption: Mechanism of action of Tecovirimat.

Experimental Workflow for Tecovirimat TDM

TDM_Workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing Plasma Plasma Sample (50 µL) Spike Add Internal Standard (this compound) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile/Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Tecovirimat Calibration->Quantification

Caption: Experimental workflow for Tecovirimat TDM.

References

Application of Tecovirimat-D4 in Mpox Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecovirimat, an antiviral drug initially developed for smallpox, has been a key agent in the research and treatment of mpox, a re-emerging zoonotic disease caused by the monkeypox virus (MPXV).[1] Tecovirimat targets the highly conserved orthopoxvirus protein p37, which is essential for the formation of the extracellular enveloped virus, thereby inhibiting viral spread.[2][3] This document provides detailed application notes and protocols for the use of Tecovirimat-D4, a deuterated analog of Tecovirimat, in mpox antiviral research. The inclusion of deuterium can offer advantages in metabolic stability and pharmacokinetic profiling. While much of the available research has been conducted with the parent compound, Tecovirimat, the methodologies and principles are directly applicable to studies involving this compound.

Mechanism of Action

Tecovirimat inhibits the function of the viral protein p37, encoded by the F13L gene in orthopoxviruses.[2] This protein is crucial for the wrapping of the intracellular mature virus (IMV) to form the extracellular enveloped virus (EEV), which is necessary for cell-to-cell spread and dissemination within the host.[2][4] By binding to p37, Tecovirimat prevents its interaction with components of the cellular trafficking machinery, such as Rab9 GTPase and TIP47, thereby halting the formation of the EEV and limiting viral propagation.[3]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Tecovirimat against various mpox virus isolates.

Cell Line Mpox Virus Isolate EC50 (nM) Reference
Various2022 French IsolateNanomolar range[5]
Various2022 Canadian IsolateNanomolar range[6]

Note: Specific EC50 values can vary depending on the cell line, virus strain, and assay conditions.

Experimental Protocols

In Vitro Efficacy Assessment: Plaque Reduction Neutralization Test (PRNT)

This protocol outlines a standard method for determining the 50% effective concentration (EC50) of this compound against mpox virus in cell culture.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Mpox virus stock of known titer (PFU/mL)

  • This compound stock solution (in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Methylcellulose overlay medium

  • Crystal Violet staining solution

  • 6-well or 12-well cell culture plates

Protocol:

  • Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Drug Dilution: Prepare a serial dilution of this compound in DMEM. The final concentration of DMSO should be kept constant and non-toxic to the cells (typically ≤0.5%).

  • Virus Preparation: Dilute the mpox virus stock in DMEM to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the prepared virus dilution. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: After incubation, remove the virus inoculum and add the different concentrations of this compound diluted in DMEM containing 2% FBS. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

  • Overlay: After a 1-hour incubation with the drug, remove the medium and overlay the cells with methylcellulose medium containing the respective concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 3-5 days, or until plaques are visible.

  • Staining and Plaque Counting: Fix the cells with a formalin solution and stain with Crystal Violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Assessment: Animal Model

Animal models are crucial for evaluating the in vivo efficacy of antiviral compounds. The CAST/EiJ mouse model has been used for mpox research.[6]

Study Design:

  • Animal Model: Use CAST/EiJ mice, which have been shown to be susceptible to mpox virus infection.[6]

  • Infection: Infect mice intranasally with a standardized dose of mpox virus.

  • Treatment: Administer this compound orally once daily. The dosage and duration of treatment should be determined based on preliminary pharmacokinetic and tolerability studies. A placebo group receiving the vehicle only should be included.

  • Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and mortality.

  • Viral Load Determination: At selected time points post-infection, euthanize a subset of animals from each group and collect tissues (e.g., lungs, spleen, liver) for viral load quantification by plaque assay or qPCR.

  • Data Analysis: Compare the viral titers in the tissues of the treated and placebo groups. Statistical analysis should be performed to determine the significance of any observed reduction in viral load.

Visualizations

Signaling Pathway of Tecovirimat's Action

Tecovirimat_Mechanism cluster_virus_lifecycle Mpox Virus Replication Cycle cluster_drug_action This compound Action IMV Intracellular Mature Virus (IMV) p37 p37 Protein (F13L) IMV->p37 requires Wrapping_Complex Wrapping Complex Formation (with Rab9, TIP47) p37->Wrapping_Complex mediates EEV Extracellular Enveloped Virus (EEV) Wrapping_Complex->EEV leads to Cell_Exit Cell Exit & Spread EEV->Cell_Exit Tecovirimat_D4 This compound Tecovirimat_D4->p37 inhibits

Caption: Mechanism of action of this compound on the mpox virus.

Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow A Seed Cells (e.g., Vero E6) C Infect Cells with Mpox Virus A->C B Prepare this compound Serial Dilutions D Treat Cells with this compound B->D C->D E Overlay with Methylcellulose D->E F Incubate (3-5 days) E->F G Stain and Count Plaques F->G H Calculate EC50 Value G->H

Caption: Workflow for determining the in vitro efficacy of this compound.

Clinical Perspective and Future Directions

While in vitro and animal studies have demonstrated the potent antiviral activity of Tecovirimat, recent clinical trials in humans with mild to moderate mpox have shown that while the drug is safe, it did not significantly reduce the time to lesion resolution compared to a placebo.[7][8][9][10] This suggests that for most healthy individuals, supportive care may be sufficient.[7] However, the role of Tecovirimat in treating severe mpox, particularly in immunocompromised individuals, remains an important area of investigation.[1][7]

Future research should focus on:

  • Evaluating the efficacy of this compound in animal models of severe mpox.

  • Investigating the potential for combination therapy with other antiviral agents.

  • Monitoring for the emergence of drug-resistant mpox virus strains, particularly in the context of prolonged treatment in immunocompromised patients.[4]

References

Application Note: Quantitative Analysis of Tecovirimat in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tecovirimat (also known as ST-246) is an antiviral drug approved for the treatment of smallpox and is under investigation for other orthopoxvirus infections.[1][2] Accurate and reliable quantification of tecovirimat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note provides a detailed protocol for the sensitive and robust quantification of tecovirimat in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Tecovirimat-D4, to ensure high accuracy and precision.

The described method is based on a validated protocol and is suitable for clinical and preclinical research.[1][2]

Experimental Workflow

The overall experimental workflow for the quantification of tecovirimat is depicted below.

workflow LC-MS/MS Workflow for Tecovirimat Quantification sample Plasma Sample Collection spike Spike with this compound (IS) sample->spike prep Sample Preparation (Protein Precipitation) spike->prep lc_separation LC Separation prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing report Reporting data_processing->report

Caption: Experimental workflow for tecovirimat analysis.

Materials and Reagents

  • Analytes: Tecovirimat, this compound (Internal Standard)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid

  • Chemicals: Ammonium Acetate

  • Biological Matrix: Human plasma (with anticoagulant, e.g., K2-EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Tecovirimat and this compound in acetonitrile to prepare individual stock solutions of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Solutions:

    • Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the Tecovirimat stock solution with a 50:50 mixture of acetonitrile and water.

    • Prepare a working solution of the internal standard (this compound) at a suitable concentration (e.g., 30 ng/mL) in acetonitrile.

Sample Preparation (Protein Precipitation)

This protocol is a common and effective method for extracting tecovirimat from plasma.[1]

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 50 µL of methanol and vortex briefly to mix.

  • Add 200 µL of the this compound internal standard working solution (in acetonitrile).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 13,000 x g for 5 minutes.

  • Transfer 130 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are based on a validated method and can be adapted for similar LC-MS/MS systems.[1]

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC System Agilent 1200 or equivalent
Column ProntoSil-120-3-C18 (2 x 75 mm, 3 µm) or equivalent
Mobile Phase A 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from 2% to 100% B over 7 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Total Run Time 10 minutes

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Agilent 6410 QQQ or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Capillary Voltage 4.0 kV
Gas Temperature 300°C
Gas Flow 6 L/min
Nebulizer Pressure 45 psi
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The selection of precursor and product ions is critical for the selectivity and sensitivity of the assay. The following transitions have been reported for tecovirimat.[1]

Table 3: MRM Transitions for Tecovirimat and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Tecovirimat 375.1283.1 20Quantifier
375.1188.2OptimizedQualifier
375.196.1OptimizedQualifier
This compound 379.1 (Predicted)283.1 or 287.1 OptimizedQuantifier
379.1 (Predicted)To be determinedOptimizedQualifier

Note: The precursor ion for this compound is predicted based on a +4 Da mass shift from the parent compound. The product ions for this compound should be determined by direct infusion and optimization on the mass spectrometer, as the fragmentation pattern will depend on the location of the deuterium labels.

Method Validation and Performance

The following data is summarized from a validated method for tecovirimat, demonstrating the expected performance of this protocol.[1][2]

Linearity

The method demonstrates excellent linearity over a clinically relevant concentration range.

Table 4: Linearity of Tecovirimat Quantification

ParameterResult
Linear Range 10 - 2500 ng/mL
Correlation Coefficient (R²) > 0.99
Weighting 1/x
Accuracy and Precision

The intra- and inter-day accuracy and precision are well within the acceptable limits set by regulatory guidelines.[1]

Table 5: Intra- and Inter-Day Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ10< 13.0Within ±19.9< 7.1Within ±19.0
LQC50< 7.8Within ±14.5< 12.0Within ±6.6
MQC800< 7.8Within ±14.5< 12.0Within ±6.6
HQC2000< 7.8Within ±14.5< 12.0Within ±6.6

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.

Stability

Tecovirimat has been shown to be stable under various storage conditions.[1][2]

Table 6: Stability of Tecovirimat in Human Plasma

ConditionDurationStability Outcome
Autosampler 48 hoursStable at 4°C
Long-Term Storage 3 monthsStable at -20°C

Data Analysis

  • Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both tecovirimat and this compound.

  • Ratio Calculation: Calculate the peak area ratio of the tecovirimat to the this compound internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

  • Quantification: Determine the concentration of tecovirimat in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of tecovirimat in human plasma using this compound as an internal standard. The protocol involves a straightforward protein precipitation for sample preparation and provides the necessary chromatographic and mass spectrometric conditions for achieving reliable results. The method's performance characteristics make it highly suitable for a wide range of research and clinical applications in the field of drug development and therapeutic monitoring.

References

Troubleshooting & Optimization

Minimizing isotopic exchange in deuterated tecovirimat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing isotopic exchange in deuterated tecovirimat. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for deuterated tecovirimat?

A1: Isotopic exchange is a chemical reaction in which a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, reagents), or vice versa.[1] For deuterated tecovirimat, this is a concern because the loss of deuterium atoms, also known as back-exchange, can alter the compound's properties.[2][3] The key benefits of deuteration, such as improved metabolic stability and altered pharmacokinetic profiles, rely on the presence of deuterium at specific molecular positions.[4][5] Loss of isotopic purity can lead to inconsistent experimental results and compromise the integrity of the study.

Q2: Which hydrogen atoms in tecovirimat are most susceptible to exchange with deuterium?

A2: The susceptibility of hydrogen atoms to exchange depends on their chemical environment. In the tecovirimat structure, the most likely positions for exchange are:

  • Amide N-H proton: The proton on the amide nitrogen is acidic and can readily exchange with deuterium from deuterated solvents or reagents.

  • Protons adjacent to carbonyl groups (α-protons): While generally less labile than N-H protons, these C-H bonds can undergo exchange under certain conditions, such as in the presence of acid or base catalysts, or at elevated temperatures.

The aromatic protons on the trifluoromethylphenyl ring and the protons on the tetracyclic core are generally less prone to exchange under typical experimental conditions.

Q3: What is Tecovirimat-d4 and where are the deuterium labels located?

A3: this compound is a commercially available deuterated version of tecovirimat.[6] While the exact positions of the four deuterium atoms are proprietary to the manufacturer, they are typically placed at sites that are metabolically active or are intended to confer specific properties. Based on common deuteration strategies to improve metabolic stability, it is plausible that the deuterium atoms are located on the tetracyclic core of the molecule. Researchers should consult the certificate of analysis provided by the supplier for precise information on the location and isotopic purity of the deuterium labels.

Q4: How can I verify the isotopic purity of my deuterated tecovirimat sample?

A4: The isotopic purity of deuterated tecovirimat can be determined using analytical techniques such as:

  • High-Resolution Mass Spectrometry (HRMS): This technique can distinguish between molecules with different numbers of deuterium atoms based on their mass-to-charge ratio.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to quantify the amount of residual protons at deuterated positions, while 2H NMR can directly detect the deuterium signals.

It is recommended to check the isotopic purity of the compound upon receipt and periodically during storage, especially if it has been exposed to conditions that could promote exchange.

Troubleshooting Guide

Problem: I am observing a loss of isotopic purity in my deuterated tecovirimat sample after my experiment.

Potential Cause Troubleshooting Steps
Use of Protic Solvents Switch to aprotic or deuterated solvents for all experimental steps where the compound is in solution. If protic solvents are unavoidable, minimize the exposure time and temperature.
Inappropriate pH Maintain a neutral or slightly acidic pH (around pH 2.5-4.5) to minimize both acid- and base-catalyzed exchange.[1] Avoid strongly acidic or basic conditions.
Elevated Temperatures Conduct experiments at the lowest feasible temperature. If heating is necessary, perform a preliminary stability study to assess the extent of isotopic exchange at the desired temperature.
Presence of Moisture Ensure all glassware and reagents are thoroughly dried before use. Store deuterated tecovirimat under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.
Contaminated Reagents Use high-purity, anhydrous reagents. If possible, use deuterated versions of reagents that come into direct contact with the deuterated tecovirimat.

Data Presentation

Table 1: Illustrative Stability of Deuterated Tecovirimat in Different Solvents

This table provides representative data on the stability of a hypothetical deuterated tecovirimat (this compound) in various solvents at room temperature over 24 hours. This data is for illustrative purposes and is based on general principles of hydrogen-deuterium exchange. Actual stability should be determined experimentally.

SolventType% Isotopic Purity Remaining (Illustrative)
D2OProtic95%
Methanol-d4Protic98%
Acetonitrile-d3Aprotic>99%
DMSO-d6Aprotic>99%
Chloroform-dAprotic>99%
H2OProtic (control)85%
MethanolProtic (control)90%

Table 2: Illustrative Effect of pH and Temperature on Isotopic Stability of Deuterated Tecovirimat

This table illustrates the potential impact of pH and temperature on the isotopic stability of deuterated tecovirimat in an aqueous buffer system over 12 hours. This data is for illustrative purposes.

pHTemperature (°C)% Isotopic Purity Remaining (Illustrative)
3.04>99%
3.02598%
3.03795%
7.0498%
7.02596%
7.03792%
9.0495%
9.02590%
9.03785%

Experimental Protocols

Protocol 1: General Handling and Storage of Deuterated Tecovirimat

  • Receiving and Initial Assessment: Upon receipt, visually inspect the container for any damage. Immediately perform an isotopic purity analysis using HRMS or NMR to establish a baseline.

  • Storage: Store the solid compound in its original vial, tightly sealed, at -20°C or -80°C for long-term storage.[6] The vial should be placed in a desiccator to protect it from moisture. For stock solutions, use anhydrous aprotic solvents and store at -80°C for up to 6 months or at -20°C for up to 1 month.[6]

  • Handling: All handling of the solid compound and its solutions should be performed in a dry, inert atmosphere, such as in a glove box or under a stream of argon or nitrogen. Use oven-dried glassware and anhydrous solvents.

  • Weighing: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the compound.

  • Solution Preparation: Use high-purity, anhydrous aprotic solvents (e.g., DMSO-d6, acetonitrile-d3). If a protic solvent is required, use its deuterated counterpart (e.g., D2O, methanol-d4) and prepare solutions immediately before use.

Protocol 2: Minimizing Isotopic Exchange During In Vitro Assays

  • Solvent Selection: Whenever possible, use aprotic solvents for preparing stock solutions and dilutions. If the assay buffer is aqueous, consider using a D2O-based buffer.

  • pH Control: Adjust the pH of the assay buffer to the range of minimum hydrogen exchange, typically between pH 2.5 and 4.5.[1] If the biological assay requires a physiological pH, be aware of the potential for increased exchange and minimize incubation times.

  • Temperature Management: Perform all assay steps, including incubation, at the lowest temperature compatible with the experimental goals. If elevated temperatures are necessary, run a control experiment to quantify the extent of back-exchange.

  • Minimizing Exposure: Prepare all solutions containing deuterated tecovirimat immediately prior to use. Minimize the time the compound is in a protic environment.

  • Quenching and Analysis: For analytical procedures following the assay (e.g., LC-MS), quench the reaction by rapidly lowering the pH to ~2.5 and the temperature to 0°C.[7] This will significantly slow down the rate of back-exchange during sample processing and analysis.[2][3]

Visualizations

Isotopic_Exchange_Factors cluster_factors Factors Influencing Isotopic Exchange cluster_outcome Outcome Solvent Solvent (Protic vs. Aprotic) Exchange Isotopic Exchange (D to H) Solvent->Exchange pH pH (Acidic, Neutral, Basic) pH->Exchange Temp Temperature Temp->Exchange Moisture Presence of Moisture Moisture->Exchange Catalysts Catalysts (Acids, Bases, Metals) Catalysts->Exchange

Caption: Factors that can promote the exchange of deuterium for hydrogen in deuterated tecovirimat.

Experimental_Workflow start Start: Receive Deuterated Tecovirimat purity_check1 Initial Isotopic Purity Check (HRMS or NMR) start->purity_check1 storage Store at -20°C or -80°C in Desiccator purity_check1->storage handling Handle in Inert Atmosphere (Glove Box or Argon/Nitrogen) storage->handling solution_prep Prepare Stock Solution (Anhydrous Aprotic Solvent) handling->solution_prep experiment Perform Experiment (Control pH, Temp, Time) solution_prep->experiment quench Quench Reaction (Low pH and Temperature) experiment->quench purity_check2 Final Isotopic Purity Check (HRMS or NMR) quench->purity_check2 end End: Data Analysis purity_check2->end

Caption: Recommended workflow for handling deuterated tecovirimat to minimize isotopic exchange.

Troubleshooting_Tree start Problem: Loss of Isotopic Purity protic_solvent Are you using protic solvents? start->protic_solvent switch_solvent Action: Switch to aprotic or deuterated solvents. protic_solvent->switch_solvent Yes extreme_ph Is the pH strongly acidic or basic? protic_solvent->extreme_ph No adjust_ph Action: Adjust pH to near neutral or slightly acidic. extreme_ph->adjust_ph Yes high_temp Is the temperature elevated? extreme_ph->high_temp No lower_temp Action: Lower the experimental temperature. high_temp->lower_temp Yes moisture Is there a possibility of moisture contamination? high_temp->moisture No dry_conditions Action: Use dried glassware and reagents; handle under inert atmosphere. moisture->dry_conditions Yes

Caption: A decision tree for troubleshooting the loss of isotopic purity in deuterated tecovirimat.

References

Enhancing the sensitivity of tecovirimat detection with Tecovirimat-D4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of tecovirimat detection using its deuterated internal standard, Tecovirimat-D4. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in tecovirimat detection?

This compound is a stable isotope-labeled version of tecovirimat, where four hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled IS is considered the gold standard for quantitative mass spectrometry because it has nearly identical chemical and physical properties to the analyte (tecovirimat). This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for variations in these steps and improving the accuracy and precision of quantification.

Q2: How does this compound enhance the sensitivity of the detection method?

While this compound does not directly increase the instrument's signal for tecovirimat, it significantly enhances the overall sensitivity and reliability of the method in several ways:

  • Correction for Matrix Effects: Biological samples (e.g., plasma, serum) are complex matrices that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since this compound co-elutes with tecovirimat and experiences the same matrix effects, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification even at low concentrations.

  • Compensation for Sample Loss: During the multi-step sample preparation process (e.g., protein precipitation, liquid-liquid extraction), some of the analyte may be lost. By adding a known amount of this compound at the beginning of the process, any losses will affect both the analyte and the internal standard equally, thus enabling accurate correction of the final concentration.

  • Improved Precision and Accuracy: By accounting for variability in injection volume, ionization efficiency, and instrument response, the use of an internal standard leads to improved precision (reproducibility) and accuracy of the measurements, which is crucial for determining the lower limit of quantification (LLOQ). A robust and reproducible assay is essential for confidently detecting low levels of the drug.

Q3: Can I use a different internal standard for tecovirimat quantification?

While other compounds with similar chemical structures (analog internal standards) can be used, a stable isotope-labeled internal standard like this compound is highly recommended. Analog internal standards may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to tecovirimat, which can lead to less accurate and precise results. The ideal internal standard co-elutes with the analyte and is mass-resolved, a characteristic best achieved with a stable isotope-labeled version of the analyte.

Experimental Protocols

Detailed Methodology for Tecovirimat Quantification in Human Plasma using LC-MS/MS with this compound

This protocol is a synthesized methodology based on established and validated methods for the quantification of tecovirimat in human plasma.

1. Materials and Reagents:

  • Tecovirimat reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, LC-MS grade)

2. Preparation of Stock and Working Solutions:

  • Tecovirimat Stock Solution (1 mg/mL): Accurately weigh and dissolve tecovirimat in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Tecovirimat Working Solutions: Serially dilute the tecovirimat stock solution with 50% acetonitrile in water to prepare calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • For calibration standards and QCs, spike with the corresponding tecovirimat working solutions. For unknown samples, add an equivalent volume of 50% acetonitrile.

  • Add 150 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile) to all tubes.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to ensure separation from matrix components and a reasonable run time. For example:

      • 0-0.5 min: 30% B

      • 0.5-2.5 min: 30-95% B

      • 2.5-3.5 min: 95% B

      • 3.5-3.6 min: 95-30% B

      • 3.6-5.0 min: 30% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Tecovirimat: Precursor ion (Q1) m/z 377.1 → Product ion (Q3) m/z 177.1.

      • This compound: Precursor ion (Q1) m/z 381.1 → Product ion (Q3) m/z 181.1.

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity for both tecovirimat and this compound.

Data Presentation

The following tables summarize typical quantitative data from a validated LC-MS/MS method for tecovirimat in human plasma.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 2500 ng/mL
Regression Equationy = mx + c (weighted 1/x²)
Correlation Coefficient (r²)> 0.99

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 15%± 15%< 15%± 15%
Low QC3< 10%± 10%< 10%± 10%
Mid QC100< 10%± 10%< 10%± 10%
High QC2000< 10%± 10%< 10%± 10%

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No or Low Signal for Both Tecovirimat and this compound 1. Instrument not properly tuned or calibrated.2. Clogged sample transfer lines or injector.3. Incorrect mobile phase composition.4. ESI source not properly positioned or dirty.1. Perform instrument tuning and calibration as per manufacturer's recommendations.2. Flush the system and clean the injector.3. Verify the mobile phase composition and preparation.4. Clean and optimize the ESI source position.
Good Signal for this compound, but No or Low Signal for Tecovirimat 1. Tecovirimat degradation in the sample.2. Error in the preparation of calibration standards or QCs.3. Analyte suppression due to a co-eluting interference not affecting the internal standard.1. Investigate sample stability under storage and processing conditions.2. Re-prepare calibration standards and QCs from fresh stock solutions.3. Optimize chromatographic separation to resolve the analyte from the interference.
High Variability in Results 1. Inconsistent sample preparation.2. Poor mixing of internal standard with the sample.3. Fluctuation in instrument performance.1. Ensure consistent pipetting and vortexing during sample preparation.2. Vortex samples thoroughly after adding the internal standard.3. Monitor system suitability by injecting a standard solution periodically during the run.
Peak Tailing or Splitting 1. Column degradation or contamination.2. Incompatible sample solvent with the mobile phase.3. Presence of interfering substances.1. Wash the column with a strong solvent or replace it if necessary.2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.3. Improve sample cleanup procedures or optimize chromatography.
Carryover 1. Adsorption of the analyte to the injector or column.2. High concentration sample injected previously.1. Optimize the injector wash solution and increase the wash volume.2. Inject a blank sample after high-concentration samples to check for carryover.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Spike_IS Spike with this compound (150 µL) Plasma->Spike_IS Vortex Vortex (1 min) Spike_IS->Vortex Centrifuge Centrifuge (12,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC Chromatographic Separation (C18 Column) Injection->LC MS Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantify Concentration Ratio->Quantification

Caption: Experimental workflow for tecovirimat quantification.

Troubleshooting_Logic cluster_signal Signal Issues cluster_variability Data Quality Issues cluster_solutions Potential Solutions Start Problem Encountered No_Signal No/Low Signal for Analyte & IS Start->No_Signal Low_Analyte_Signal Low Analyte Signal, Good IS Signal Start->Low_Analyte_Signal High_Variability High Variability Start->High_Variability Bad_Peak_Shape Peak Tailing/Splitting Start->Bad_Peak_Shape Check_Instrument Check Instrument Tuning & Calibration No_Signal->Check_Instrument Check_Sample_Prep Review Sample Preparation Procedures Low_Analyte_Signal->Check_Sample_Prep Investigate_Stability Investigate Analyte Stability Low_Analyte_Signal->Investigate_Stability High_Variability->Check_Sample_Prep Optimize_Chroma Optimize Chromatography Bad_Peak_Shape->Optimize_Chroma

Caption: Troubleshooting logic for tecovirimat detection.

Tecovirimat-D4 Solutions: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the long-term storage, handling, and troubleshooting of Tecovirimat-D4 solutions in a research setting. Adherence to these guidelines is crucial for ensuring the stability, efficacy, and safety of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years. Once reconstituted in a solvent, it is recommended to store the solution at -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

2. What is the recommended solvent for reconstituting this compound?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for reconstituting this compound.

3. How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the this compound powder in an appropriate solvent like DMSO to your desired concentration. It is crucial to ensure the powder is completely dissolved.

4. What are the short-term storage recommendations for working solutions?

Working solutions of this compound can be stored at -20°C for up to one month or at -80°C for up to one year.[1]

5. What safety precautions should be taken when handling this compound?

This compound should be handled in a well-ventilated area. Personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn to avoid contact with skin and eyes.

Data Summary: Storage and Stability

FormStorage TemperatureDurationReference
Powder-20°C3 years[1]
In Solvent-80°C1 year[1]
In Solvent-20°C1 month

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced antiviral activity in vitro 1. Improper storage of stock or working solutions, leading to degradation. 2. Multiple freeze-thaw cycles of the stock solution. 3. Development of viral resistance.1. Prepare fresh working solutions from a new aliquot of the stock solution stored at -80°C. 2. Always aliquot stock solutions after reconstitution to minimize freeze-thaw cycles. 3. Sequence the viral target gene (e.g., F13L for vaccinia virus) to check for resistance mutations.
Precipitation of the compound in cell culture media 1. Low solubility of this compound in aqueous media. 2. High final concentration of the compound in the assay. 3. High percentage of DMSO in the final culture medium, which can be cytotoxic.1. Ensure the final DMSO concentration in the culture media is low (typically <0.5%) to maintain solubility and minimize cytotoxicity. 2. Perform a solubility test of this compound in your specific cell culture medium prior to the experiment. 3. Consider using a formulation with solubility enhancers if precipitation persists.
Inconsistent or variable experimental results 1. Inaccurate pipetting of the compound. 2. Degradation of the compound during the experiment. 3. Cell health and passage number variability.1. Use calibrated pipettes and ensure proper mixing of the solution before use. 2. Minimize the exposure of the compound to light and elevated temperatures during the experiment. 3. Use cells within a consistent passage number range and ensure high cell viability before starting the experiment.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) 1. Presence of impurities from synthesis. 2. Degradation of this compound.1. Review the certificate of analysis for known impurities. 2. Conduct forced degradation studies to identify potential degradation products and their retention times.[2] This can help in distinguishing impurities from degradants.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in various in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile filter tips

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the required amount of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the vial of this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and store them at -80°C.

Protocol 2: In Vitro Antiviral Plaque Reduction Assay

Objective: To determine the antiviral activity of this compound against an orthopoxvirus (e.g., Vaccinia virus) by quantifying the reduction in viral plaque formation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell line for viral propagation (e.g., Vero cells)

  • Orthopoxvirus stock of known titer (PFU/mL)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Overlay medium (e.g., culture medium with low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed the cell culture plates with the appropriate cell line to form a confluent monolayer.

  • Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the assay.

  • When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • After a 1-hour adsorption period, remove the viral inoculum.

  • Add the prepared dilutions of this compound in the overlay medium to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

  • Incubate the plates at 37°C in a CO2 incubator for the time required for plaque formation (typically 2-3 days).

  • After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control. Determine the EC50 value (the concentration of the drug that inhibits 50% of plaque formation).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_troubleshooting Troubleshooting reconstitute Reconstitute this compound in DMSO aliquot Aliquot Stock Solution reconstitute->aliquot store Store at -80°C aliquot->store seed_cells Seed Cells infect_cells Infect Cells with Virus seed_cells->infect_cells prepare_dilutions Prepare Drug Dilutions add_drug Add Drug Dilutions prepare_dilutions->add_drug infect_cells->add_drug incubate Incubate add_drug->incubate precipitation Precipitation Observed? add_drug->precipitation stain Fix and Stain Plaques incubate->stain analyze Count Plaques and Calculate EC50 stain->analyze no_activity No Antiviral Activity? analyze->no_activity inconsistent_results Inconsistent Results? analyze->inconsistent_results check_storage Check Storage Conditions and Aliquoting no_activity->check_storage Yes check_resistance Sequence Viral Target no_activity->check_resistance If storage is OK check_solubility Verify Final DMSO % and Drug Concentration precipitation->check_solubility Yes check_pipetting Calibrate Pipettes and Ensure Mixing inconsistent_results->check_pipetting Yes

Caption: Experimental Workflow for In Vitro Antiviral Testing of this compound.

troubleshooting_logic cluster_issue Identify the Issue cluster_cause Investigate Potential Causes cluster_solution Implement Solutions start Unexpected Experimental Outcome issue_activity Reduced or No Activity start->issue_activity issue_precipitation Compound Precipitation start->issue_precipitation issue_variability High Variability start->issue_variability cause_degradation Compound Degradation issue_activity->cause_degradation cause_resistance Viral Resistance issue_activity->cause_resistance cause_solubility Poor Solubility issue_precipitation->cause_solubility cause_technique Pipetting/Handling Error issue_variability->cause_technique cause_cells Cell Health Issues issue_variability->cause_cells solution_fresh_stock Prepare Fresh Aliquots cause_degradation->solution_fresh_stock solution_sequence Sequence Viral Genome cause_resistance->solution_sequence solution_optimize_dmso Optimize Solvent Conc. cause_solubility->solution_optimize_dmso solution_calibrate Calibrate Equipment cause_technique->solution_calibrate solution_passage Standardize Cell Culture cause_cells->solution_passage

Caption: Logical Flow for Troubleshooting this compound Experiments.

References

Validation & Comparative

Navigating Bioanalytical Method Validation for Tecovirimat: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of therapeutic agents in biological matrices is a cornerstone of successful preclinical and clinical studies. This guide provides a comparative overview of validated bioanalytical methods for the antiviral drug Tecovirimat, with a focus on the utilization of its deuterated internal standard, Tecovirimat-D4, and an alternative approach. By presenting key performance data, detailed experimental protocols, and visual workflows, this document aims to facilitate informed decisions in the selection and implementation of bioanalytical strategies for Tecovirimat.

The development of effective antiviral therapies necessitates accurate measurement of drug concentrations in the body. Tecovirimat, a critical antiviral for the treatment of orthopoxvirus infections, is no exception. A validated bioanalytical method is essential for pharmacokinetic and toxicokinetic studies, ensuring data integrity and regulatory compliance. A key component of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound, which co-elutes with the analyte and behaves similarly during extraction and ionization, providing the most accurate correction.

This guide compares two distinct LC-MS/MS methods for the quantification of Tecovirimat in human plasma. The first is a comprehensively validated method employing a non-isotopically labeled internal standard. The second, gleaned from regulatory documentation, utilizes a carbon-13 labeled Tecovirimat, a close surrogate to the deuterated form, highlighting the advantages of a SIL-IS approach.

Quantitative Performance: A Side-by-Side Comparison

The following tables summarize the key validation parameters for two distinct bioanalytical methods for Tecovirimat quantification in human plasma. Method 1 employs a non-isotopically labeled internal standard, while Method 2 utilizes a stable isotope-labeled internal standard (¹³C₄-Tecovirimat), which serves as a proxy for this compound.

Table 1: Bioanalytical Method Performance Comparison

ParameterMethod 1: Non-Isotopically Labeled IS[1][2][3][4]Method 2: Stable Isotope-Labeled IS (¹³C₄-Tecovirimat)[5]
Internal Standard 2-hydroxy-N-{3,5-dioxo-4-azatetracyclo [5.3.2.02,6.08,10]dodec-11-en-4-yl}-5-methylbenzamide¹³C₄-Tecovirimat
Linearity Range 10 - 2500 ng/mL5 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99Not specified
Intra-day Accuracy (%) Within 14.5%Not specified
Inter-day Accuracy (%) Within 6.6%Not specified
Intra-day Precision (%CV) Within 7.8%Not specified
Inter-day Precision (%CV) Within 12.0%Not specified
Lower Limit of Quantification (LLOQ) 10 ng/mL5 ng/mL
LLOQ Accuracy (%) < 19.9% (intra-day), < 19.0% (inter-day)Not specified
LLOQ Precision (%CV) < 13.0% (intra-day), < 7.1% (inter-day)Not specified

Table 2: Stability Data for Tecovirimat in Human Plasma (Method 1)[1][3]

Stability ConditionDurationResult
Autosampler 48 hours at 4°CStable
Long-term 3 months at -20°CStable

Experimental Protocols: A Detailed Look

A clear understanding of the experimental procedures is crucial for replicating and adapting these methods. Below are the detailed protocols for the two compared bioanalytical methods.

Method 1: LC-MS/MS with a Non-Isotopically Labeled Internal Standard[1][2][3][4]

This method was developed and validated for the quantification of Tecovirimat (ST-246) in human plasma.

1. Sample Preparation:

  • A simple one-step protein precipitation method is employed.

  • To 100 µL of human plasma, 300 µL of acetonitrile containing the internal standard is added.

  • The mixture is vortexed and then centrifuged to precipitate plasma proteins.

  • The supernatant is collected for LC-MS/MS analysis.

2. Liquid Chromatography:

  • System: Agilent 1200 series HPLC

  • Column: Not specified in the provided abstract.

  • Mobile Phase: Not specified in the provided abstract.

  • Flow Rate: Not specified in the provided abstract.

  • Injection Volume: 10 µL

3. Mass Spectrometry:

  • System: Agilent 6410 Triple Quadrupole LC/MS

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Tecovirimat: Precursor ion m/z 375.1 → Product ion m/z 283.1 (for quantification)[1][2]

    • Internal Standard: Precursor ion m/z 337.2 → Product ion m/z 245.2 (for quantification)[1]

  • Collision Energy: 20 eV for both Tecovirimat and the internal standard.[1]

  • Fragmentation Voltage: 135 V for both Tecovirimat and the internal standard.[1]

Method 2: LC-MS/MS with a Stable Isotope-Labeled Internal Standard (¹³C₄-Tecovirimat)[5]

This method was summarized in a regulatory submission for Tecovirimat. While detailed parameters are not publicly available, the core components provide a basis for comparison.

1. Sample Preparation:

  • Acetonitrile precipitation is used to extract Tecovirimat and the internal standard from plasma.[5]

2. Liquid Chromatography:

  • Specific parameters such as the column, mobile phase, and flow rate are not detailed in the summary.

3. Mass Spectrometry:

  • Internal Standard: ¹³C₄-Tecovirimat is used.[5] This stable isotope-labeled internal standard is expected to have a precursor ion m/z of approximately 379.1, with the product ion likely being the same as for unlabeled Tecovirimat (m/z 283.1), though this is not explicitly stated.

Visualizing the Workflow

To provide a clear, high-level overview of the bioanalytical process, the following diagram illustrates the key steps common to both LC-MS/MS methods.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Alternative) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration (Analyte/IS Ratio) Integrate->Calculate Report Report Results Calculate->Report

Caption: A generalized workflow for the bioanalytical quantification of Tecovirimat in plasma.

The Advantage of a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard like this compound (or ¹³C₄-Tecovirimat) is considered the gold standard in quantitative bioanalysis by LC-MS/MS. Here’s why:

  • Physicochemical Similarity: A SIL-IS has nearly identical chemical and physical properties to the analyte. This ensures that it behaves in the same manner during sample extraction, chromatography, and ionization.

  • Correction for Matrix Effects: Biological matrices are complex and can suppress or enhance the ionization of the analyte, leading to inaccurate results. Because the SIL-IS is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, providing a reliable measure of the analyte's concentration.

  • Improved Accuracy and Precision: By effectively correcting for variability at multiple stages of the analytical process, a SIL-IS leads to significantly improved accuracy and precision of the measurement, as reflected in the lower LLOQ of Method 2.

Conclusion

This guide has provided a comparative analysis of two bioanalytical methods for the quantification of Tecovirimat in human plasma. While the method utilizing a non-isotopically labeled internal standard is well-characterized and validated according to regulatory guidelines, the use of a stable isotope-labeled internal standard like this compound offers inherent advantages in terms of accuracy and precision. The choice of method will depend on the specific requirements of the study, including the desired level of sensitivity and the resources available. For pivotal clinical and non-clinical studies where data integrity is paramount, a method employing a stable isotope-labeled internal standard is the recommended approach.

References

A Comparative Guide to Internal Standards for the Bioanalytical Quantification of Tecovirimat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. In the analysis of the antiviral drug tecovirimat, the choice of an appropriate internal standard is critical for developing a robust and reliable bioanalytical method. This guide provides a comparison of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for tecovirimat utilizing an analog internal standard against the theoretical advantages of employing a stable isotope-labeled (SIL) internal standard.

Currently, published literature extensively details a validated LC-MS/MS method for tecovirimat in human plasma that employs an analog internal standard, 2-hydroxy-N-{3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl}-5-methylbenzamide.[1][2][3] While a direct cross-validation study with a SIL internal standard for tecovirimat is not publicly available, this guide will provide a comparative overview based on the existing validated method and the well-established principles of bioanalytical assay development.

Performance Comparison: Analog vs. Stable Isotope-Labeled Internal Standards

The ideal internal standard co-elutes with the analyte and experiences identical effects from the sample matrix and extraction process, thus providing the most accurate correction for variations.[4][5][6][7] A SIL internal standard is considered the "gold standard" as its physicochemical properties are nearly identical to the analyte.[4][5][6][7] An analog internal standard, while structurally similar, may exhibit different extraction recovery, and chromatographic behavior, and be subject to different matrix effects.[4][5][6][7]

The following table summarizes the performance of the validated tecovirimat assay using an analog internal standard and outlines the expected performance of a hypothetical assay using a SIL internal standard.

Performance MetricTecovirimat Assay with Analog Internal StandardExpected Performance with Stable Isotope-Labeled Internal Standard
Linearity (Correlation Coefficient, r²) > 0.99[1][2][3]≥ 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL[1][2][3]Potentially lower due to reduced baseline noise
Accuracy (% Bias) Within ±15% (Intra- and Inter-day)[1][2][3]Expected to be within ±15%, potentially with lower variability
Precision (% CV) <15% (Intra- and Inter-day)[1][2][3]Expected to be <15%, likely with improved precision
Matrix Effect Managed through method optimizationMore effectively compensated, leading to higher accuracy
Extraction Recovery Consistent but may differ from analyteMore likely to closely track the analyte's recovery

Experimental Protocols

Below is the detailed methodology for the validated LC-MS/MS assay of tecovirimat using an analog internal standard.[1][2][3]

Sample Preparation
  • To 100 µL of human plasma, add 10 µL of the internal standard solution (2-hydroxy-N-{3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl}-5-methylbenzamide in methanol).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions
  • System: Agilent 1200 series HPLC[2]

  • Column: Zorbax SB-C18, 2.1 × 50 mm, 3.5 µm

  • Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions
  • System: Agilent 6410 Triple Quadrupole Mass Spectrometer[2]

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Tecovirimat: m/z 375.1 → 283.1[1]

    • Internal Standard: m/z 337.2 → 245.2[1]

Visualizing the Bioanalytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating a bioanalytical method, a crucial process for ensuring the reliability of quantitative data. This process is essential regardless of the internal standard chosen and is guided by regulatory bodies like the FDA and EMA.[8][9][10][11][12][13][14][15][16]

Bioanalytical_Method_Validation_Workflow cluster_method_development Method Development Analyte_Characterization Analyte & IS Characterization Sample_Preparation Sample Preparation Optimization Analyte_Characterization->Sample_Preparation LC_Conditions LC Conditions Development Sample_Preparation->LC_Conditions MS_Conditions MS Conditions Optimization LC_Conditions->MS_Conditions Selectivity Selectivity & Specificity Linearity Linearity & Range LLOQ LLOQ Accuracy_Precision Accuracy & Precision Recovery_Matrix Recovery & Matrix Effect Stability Stability Method_Development_Output Optimized Method cluster_validation cluster_validation Method_Development_Output->cluster_validation Validation_Report Validation Report Sample_Analysis Routine Sample Analysis Validation_Report->Sample_Analysis cluster_method_development cluster_method_development cluster_method_development->Method_Development_Output cluster_validation->Validation_Report

Bioanalytical Method Validation Workflow

References

Performance Showdown: Tecovirimat-D4 Poised to Outperform Structural Analog as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antiviral drug Tecovirimat, the choice of an appropriate internal standard is critical for assay accuracy and reliability. While validated methods employing structural analogs exist, the use of a stable isotope-labeled (SIL) internal standard, specifically Tecovirimat-D4, is projected to offer superior performance. This guide provides a comparative overview of this compound and a documented structural analog, supported by experimental data from published literature, to aid in the selection of the most suitable internal standard for Tecovirimat bioanalysis.

A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of Tecovirimat in human plasma using the structural analog 2-hydroxy-N-{3,5-dioxo-4-azatetracyclo [5.3.2.02.6.08.10]dodec-11-en-4-yl}-5-methylbenzamide as an internal standard.[1][2][3] This method demonstrates good performance characteristics, as detailed in the tables below. However, the inherent physicochemical differences between a structural analog and the analyte can lead to variations in extraction efficiency, matrix effects, and ionization response, potentially compromising data quality.[4][5][6]

This compound, a deuterated form of Tecovirimat, is now commercially available and presents a more ideal internal standard.[7][8][9] Due to its near-identical chemical and physical properties to the unlabeled analyte, this compound is expected to co-elute and experience the same effects of sample preparation and analysis, thereby providing more accurate and precise quantification.[10][11] While a direct comparative study is not yet published, the well-established advantages of SIL internal standards in LC-MS/MS bioanalysis strongly support the superior performance of this compound.[4][5][6]

Performance Data of Structural Analog Internal Standard

The following tables summarize the performance data from a validated LC-MS/MS method for Tecovirimat quantification using a structural analog internal standard in human plasma.[1][12]

Table 1: Method Validation Parameters

ParameterResult
Linearity Range10–2500 ng/mL (R² > 0.99)[1]
Lower Limit of Quantification (LLOQ)10 ng/mL[12]
Intra-day AccuracyWithin 14.5%[1]
Intra-day PrecisionWithin 7.8%[1]
Inter-day AccuracyWithin 6.6%[1]
Inter-day PrecisionWithin 12.0%[1]

Table 2: Recovery and Matrix Effect

Analyte Concentration (ng/mL)Recovery (%)Matrix Effect (%)
5087.5104.3
80084.198.7
200082.295.6

Data sourced from a study utilizing a structural analog internal standard.[2]

Table 3: Stability Data

ConditionDurationStability
Room Temperature48 hoursStable
Refrigerated (4 °C)48 hoursStable
Frozen (-20 °C)3 monthsStable[1][2][3]

The this compound Advantage

Stable isotope-labeled internal standards like this compound are the gold standard in quantitative mass spectrometry for several key reasons:[4][6][10]

  • Compensates for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. As this compound has the same ionization efficiency as Tecovirimat, it effectively normalizes for these matrix-induced variations.[10]

  • Corrects for Extraction Variability: Losses during sample preparation and extraction are a common source of error. The near-identical chemical properties of this compound ensure that it behaves similarly to the analyte during these steps, providing a more accurate correction for any losses.

  • Improves Precision and Accuracy: By minimizing the impact of analytical variability, SIL internal standards lead to improved precision and accuracy of the measurement.[10]

Experimental Protocols

Method Using Structural Analog Internal Standard[1][12]

This section details the experimental protocol for the quantification of Tecovirimat in human plasma using a structural analog as the internal standard.

1. Sample Preparation:

  • To 100 µL of plasma, add an equal volume of methanol.

  • Add 200 µL of the extraction solution (acetonitrile containing the internal standard).

  • Vortex for 60 minutes.

  • Centrifuge the sample.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A linear gradient of acetonitrile and water.

  • Flow Rate: Not specified.

  • Injection Volume: 10 µL.

3. Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Tecovirimat: m/z 375.1 → 283.1 (quantifier), m/z 375.1 → 188.2 and m/z 375.1 → 96.1 (qualifiers).[1]

    • Internal Standard: m/z 337.2 → 245.2 (quantifier), m/z 337.2 → 188.1 and m/z 337.2 → 111.0 (qualifiers).[1]

Visualizing the Workflow

To illustrate the experimental process, the following diagrams are provided.

Experimental Workflow for Tecovirimat Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) methanol Add Methanol (100 µL) plasma->methanol extraction Add Extraction Solution (Acetonitrile + IS) (200 µL) methanol->extraction vortex Vortex (60 min) extraction->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc Inject ms MS/MS Detection (ESI-, MRM) lc->ms Logical Relationship of Internal Standards cluster_ideal Ideal Internal Standard Properties cluster_standards Internal Standard Comparison prop1 Identical Physicochemical Properties prop2 Co-elution with Analyte prop3 Similar Extraction Recovery prop4 Similar Ionization Response tecovirimat_d4 This compound (Stable Isotope Labeled) tecovirimat_d4->prop1 Fully Meets tecovirimat_d4->prop2 Fully Meets tecovirimat_d4->prop3 Fully Meets tecovirimat_d4->prop4 Fully Meets structural_analog Structural Analog structural_analog->prop1 Does Not Meet structural_analog->prop2 Partially Meets structural_analog->prop3 Partially Meets structural_analog->prop4 Partially Meets

References

A Comparative Guide to the Quantitative Analysis of Tecovirimat: Evaluating Accuracy and Precision with Different Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount for robust pharmacokinetic studies and ensuring drug efficacy and safety. This guide provides a detailed comparison of different analytical methods for the measurement of tecovirimat, a critical antiviral agent. We will delve into the performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a structural analog internal standard and compare it with a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Furthermore, we will discuss the theoretical advantages of employing a deuterated internal standard, such as Tecovirimat-D4, in enhancing bioanalytical accuracy.

Executive Summary

The quantification of tecovirimat in biological matrices is most accurately and sensitively achieved using LC-MS/MS. A validated method employing a structural analog internal standard demonstrates high precision and accuracy, suitable for clinical and preclinical studies. While a direct comparative study with this compound was not identified in the reviewed literature, the use of a stable isotope-labeled internal standard is the gold standard in bioanalysis, offering superior correction for matrix effects and extraction variability. An alternative RP-HPLC method, while useful for bulk drug and formulation analysis, lacks the sensitivity required for therapeutic drug monitoring in biological samples.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the validation parameters for two distinct methods of tecovirimat quantification.

Table 1: Performance of a Validated LC-MS/MS Method with a Structural Analog Internal Standard in Human Plasma [1][2][3]

Validation ParameterResult
Linearity Range 10–2500 ng/mL (R² > 0.99)
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Accuracy Within 14.5%
Intra-day Precision (RSD) Within 7.8%
Inter-day Accuracy Within 6.6%
Inter-day Precision (RSD) Within 12.0%
Accuracy at LLOQ Within 19.9%
Precision at LLOQ (RSD) Within 13.0%

Table 2: Performance of a Validated RP-HPLC Method for Tecovirimat in Bulk and Pharmaceutical Formulation

Validation ParameterResult
Linearity Range 5-25 µg/mL
Correlation Coefficient (R²) > 0.999
Accuracy (% Recovery) 98.8% - 101.2%
Precision (RSD) < 2.0%
Limit of Detection (LOD) Not specified
Limit of Quantification (LOQ) Not specified

The Gold Standard: The Role of this compound as a Deuterated Internal Standard

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the most reliable method for achieving high accuracy and precision. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes like deuterium (²H).

The key advantages of using this compound include:

  • Co-elution with the Analyte: this compound has nearly identical physicochemical properties to tecovirimat, causing it to behave similarly during sample preparation and chromatographic separation.

  • Correction for Matrix Effects: Ion suppression or enhancement in the mass spectrometer source, a common issue in bioanalysis, affects both the analyte and the SIL-IS to the same degree, allowing for accurate correction.

  • Improved Precision: By accounting for variability in extraction recovery and instrument response, a SIL-IS significantly reduces the coefficient of variation in the measurements.

While the literature reviewed did not provide a direct quantitative comparison of a tecovirimat assay with and without this compound, the principles of isotope dilution mass spectrometry strongly support its superiority over structural analog internal standards or methods without an internal standard for bioanalytical applications.

Experimental Protocols

LC-MS/MS Method for Tecovirimat in Human Plasma with a Structural Analog Internal Standard[1][2][3]

This method was validated following the European Medicines Agency guidelines for bioanalytical method validation.

  • Sample Preparation:

    • To a plasma sample, an equal volume of methanol is added to precipitate proteins.

    • An extraction solvent containing the structural analog internal standard is then added.

    • The mixture is shaken for 60 minutes and then centrifuged.

    • An aliquot of the supernatant is directly injected into the LC-MS/MS system.

  • Liquid Chromatography:

    • System: Agilent-1200 liquid chromatograph.

    • Column: Not specified in the provided abstract.

    • Mobile Phase: Not specified in the provided abstract.

    • Flow Rate: Not specified in the provided abstract.

    • Total Run Time: 10 minutes.

  • Tandem Mass Spectrometry:

    • System: Agilent 6410 QQQ mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Tecovirimat (Quantifier): m/z 375.1 → 283.1

      • Tecovirimat (Qualifiers): m/z 375.1 → 188.2 and m/z 375.1 → 96.1

      • Internal Standard (Quantifier): m/z 337.2 → 245.2

RP-HPLC Method for Tecovirimat in Bulk and Pharmaceutical Formulation
  • Sample Preparation:

    • A standard stock solution of tecovirimat (500 µg/mL) is prepared in the mobile phase.

    • Calibration standards are prepared by diluting the stock solution to concentrations of 5, 10, 15, 20, and 25 µg/mL.

  • Liquid Chromatography:

    • System: RP-HPLC with UV detection.

    • Mobile Phase: Methanol: 0.1% Acetic Acid (72:38 % V/V).

    • Flow Rate: 0.8 mL/min.

    • Detection Wavelength: 222 nm.

Mandatory Visualization

Caption: Experimental workflow for the LC-MS/MS quantification of tecovirimat in human plasma.

Conclusion

For the bioanalysis of tecovirimat in research and clinical settings, a validated LC-MS/MS method is essential for achieving the required sensitivity and accuracy. The use of an internal standard is critical to control for analytical variability. While a structural analog has been shown to provide good performance, the use of a deuterated internal standard, this compound, represents the best practice in the field and is expected to yield the highest level of accuracy and precision. For quality control of bulk drug and pharmaceutical formulations, a less sensitive RP-HPLC method can be a suitable and cost-effective alternative. The choice of method should be guided by the specific requirements of the study, including the sample matrix, required sensitivity, and the level of accuracy needed.

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of reliable and reproducible data. The choice of an appropriate internal standard is a critical decision in this process, with stable isotope-labeled compounds, particularly deuterated standards, emerging as the gold standard. This guide provides a comprehensive comparison of deuterated internal standards with their non-deuterated (analog) counterparts, supported by experimental data and aligned with key regulatory guidelines.

This document delves into the regulatory landscape, offers a quantitative performance comparison, and provides detailed experimental protocols for validating analytical methods employing deuterated standards.

Regulatory Framework: Acknowledging the Gold Standard

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation. The International Council for Harmonisation (ICH) M10 guideline, now adopted by these agencies, is a key document that outlines the expectations for method validation.[1][2] While these guidelines do not explicitly mandate the use of deuterated internal standards, they strongly recommend the use of a stable isotope-labeled internal standard (SIL-IS) when using mass spectrometry-based detection, due to its ability to compensate for variability in the analytical process.[2][3] The use of a SIL-IS is considered the most effective way to correct for potential matrix effects, which can significantly impact the accuracy and precision of results.[4]

Performance Showdown: Deuterated vs. Analog Internal Standards

The primary advantage of a deuterated internal standard lies in its structural and physicochemical similarity to the analyte of interest. This near-identical behavior during sample preparation, chromatography, and ionization leads to superior performance in mitigating variability.

Performance ParameterDeuterated Internal StandardAnalog Internal StandardRationale
Accuracy (% Bias) Typically < 5%Can be > 15%Deuterated standards co-elute with the analyte, effectively compensating for matrix-induced ionization suppression or enhancement. Analog standards may have different retention times and ionization efficiencies, leading to greater bias.[5][6]
Precision (%RSD) Typically < 10%Can be > 20%The consistent tracking of the analyte by the deuterated standard throughout the analytical process minimizes variability, resulting in lower relative standard deviations (RSD).[5][6]
Matrix Effect Minimal ImpactSignificant ImpactDue to their similar physicochemical properties, deuterated standards experience nearly identical matrix effects as the analyte, leading to effective normalization. Analogs can be affected differently by the matrix, leading to inaccurate quantification.[7][8][9]
Extraction Recovery Consistent and similar to analyteCan be variable and different from analyteThe near-identical chemical structure ensures that the deuterated standard and the analyte behave similarly during extraction procedures.

Experimental Protocols: A Step-by-Step Guide to Validation

The following is a detailed protocol for the validation of a bioanalytical method using a deuterated internal standard, based on ICH M10 guidelines.

Preparation of Stock and Working Solutions
  • Analyte and Deuterated Internal Standard Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the deuterated internal standard at a constant concentration.

Method Validation Parameters

The validation of the bioanalytical method should encompass the following key parameters:

  • Selectivity and Specificity:

    • Analyze at least six different blank matrix samples to assess for interferences at the retention time of the analyte and the deuterated internal standard.

    • The response of any interfering peak in the blank samples should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.

  • Calibration Curve:

    • Prepare a calibration curve by spiking blank matrix with known concentrations of the analyte and a constant concentration of the deuterated internal standard.

    • The curve should consist of a blank, a zero sample (matrix with internal standard only), and at least six non-zero concentration levels covering the expected range of the study samples.

    • The calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is commonly used.

  • Accuracy and Precision:

    • Determine the intra-day and inter-day accuracy and precision by analyzing replicate QC samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • Intra-day (within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (between-run): Analyze at least five replicates of each QC level on at least three different days.

    • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).

  • Matrix Effect:

    • Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked samples from at least six different sources of matrix to the response of the analyte in a neat solution at the same concentration.

    • The matrix factor is calculated for both the analyte and the internal standard. The internal standard-normalized matrix factor should be consistent across the different matrix sources, with a precision of ≤15%.

  • Stability:

    • Evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage:

      • Freeze-Thaw Stability: Assess after multiple freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: Assess at room temperature for a period that reflects the sample handling time.

      • Long-Term Stability: Assess at the intended storage temperature for a duration that covers the expected sample storage period.

      • Stock Solution Stability: Assess the stability of the analyte and internal standard stock solutions at their storage temperature.

    • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow and Decision-Making Process

To further clarify the validation process and the selection of an internal standard, the following diagrams are provided.

Bioanalytical_Method_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Sample Analysis prep_stock Prepare Analyte & Deuterated IS Stock Solutions prep_working Prepare Calibration Standards & QC Working Solutions prep_stock->prep_working selectivity Selectivity & Specificity prep_working->selectivity cal_curve Calibration Curve selectivity->cal_curve acc_prec Accuracy & Precision cal_curve->acc_prec matrix_effect Matrix Effect acc_prec->matrix_effect stability Stability matrix_effect->stability sample_prep Sample Preparation (with IS) stability->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Bioanalytical method validation workflow.

Decision tree for internal standard selection.

References

Justification for Tecovirimat-D4 in GLP Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral drug development, particularly for high-consequence pathogens like orthopoxviruses, the selection of appropriate tools and reference materials for Good Laboratory Practice (GLP) studies is paramount. This guide provides a comprehensive comparison of Tecovirimat-D4, a deuterated stable isotope-labeled internal standard for Tecovirimat, against its non-labeled counterpart and alternative antiviral agents. The data presented herein supports the justification for utilizing this compound in GLP nonclinical studies to ensure the accuracy, reproducibility, and integrity of pharmacokinetic and efficacy data.

The Critical Role of a Stable Isotope-Labeled Internal Standard in GLP Studies

GLP regulations mandate rigorous standards for the conduct of nonclinical laboratory studies to ensure the quality and integrity of the data. In bioanalytical method validation and the analysis of study samples, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a cornerstone of best practice.

Why this compound is Essential:

  • Minimizes Analytical Variability: this compound is chemically identical to Tecovirimat but has a different mass due to the replacement of four hydrogen atoms with deuterium. When added to a biological sample at a known concentration, it behaves identically to the analyte (Tecovirimat) during sample extraction, processing, and chromatographic analysis. This co-elution allows for the correction of any analyte loss during these steps, thereby significantly reducing analytical variability and improving the accuracy and precision of quantification.

  • Mitigates Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in mass spectrometry, leading to ion suppression or enhancement. As this compound has the same physicochemical properties as Tecovirimat, it experiences the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, these effects can be effectively normalized, leading to more reliable data.

  • Ensures Data Integrity: The use of a SIL-IS is a key component of robust bioanalytical method validation as stipulated by regulatory agencies like the FDA. Its inclusion in GLP studies provides a higher degree of confidence in the generated pharmacokinetic and toxicokinetic data, which is critical for regulatory submissions.

Tecovirimat: Mechanism of Action and Efficacy

Tecovirimat is a potent and selective inhibitor of the orthopoxvirus VP37 envelope wrapping protein.[1][2] This protein is essential for the formation of the viral envelope and the subsequent production of extracellular enveloped virus (EEV), which is crucial for cell-to-cell spread and pathogenesis.[1][3]

By binding to the VP37 protein, Tecovirimat prevents its interaction with cellular proteins Rab9 GTPase and TIP47, which are critical components of the viral wrapping complex.[1][4][5][6][7] This inhibition effectively halts the virus within the infected cell, preventing its dissemination and allowing the host immune system to clear the infection.[8][9]

The efficacy of Tecovirimat has been demonstrated in pivotal GLP-compliant animal studies, which were instrumental in its approval by the U.S. Food and Drug Administration (FDA) under the "Animal Rule" for the treatment of smallpox.[3][9]

Head-to-Head: Tecovirimat vs. Alternatives

The primary alternatives to Tecovirimat for the treatment of orthopoxvirus infections are Cidofovir and its oral prodrug, Brincidofovir. The following tables provide a comparative overview of their performance based on data from nonclinical GLP studies.

Table 1: Comparative Efficacy in GLP Animal Models
Parameter Tecovirimat Brincidofovir Cidofovir
Animal Model Cynomolgus Macaque (Monkeypox)Rabbit (Rabbitpox)Mouse (Ectromelia/Cowpox), Cynomolgus Macaque (Monkeypox)
Challenge Virus Monkeypox VirusRabbitpox VirusEctromelia, Cowpox, Monkeypox Virus
Primary Endpoint SurvivalSurvivalSurvival, Viral Titer Reduction
Key Efficacy Results Monkeypox Model: 100% survival with treatment initiated up to 5 days post-infection.[2] Significant reduction in lesion counts and viral load.[10]Rabbitpox Model: >90% survival with treatment initiated 4 days post-infection.[2][3]Mouse Models: Demonstrated efficacy in reducing mortality and viral titers.[11] Monkeypox Model: Showed a reduction in mortality and morbidity.[12]
Dosing Regimen Oral, once dailyOral, less frequent dosingIntravenous or topical
Table 2: Comparative Safety and Pharmacokinetic Profile
Parameter Tecovirimat Brincidofovir Cidofovir
Bioavailability OralOralPoor oral bioavailability
Key Adverse Events (Nonclinical) Generally well-tolerated with a favorable safety profile.Gastrointestinal events (diarrhea), potential for elevated liver transaminases.[13][14][15][16] Testicular toxicity observed in animal studies.[12]Nephrotoxicity is a major dose-limiting toxicity.[5][6][17]
Regulatory Status (for Smallpox) FDA ApprovedFDA ApprovedAvailable under emergency use protocols

Experimental Protocols for Pivotal GLP Studies

The justification for using Tecovirimat in a GLP setting is strongly supported by the robust and well-documented animal studies that formed the basis of its regulatory approval. Below are summaries of the methodologies for the key experiments.

Cynomolgus Macaque Monkeypox Model
  • Objective: To evaluate the efficacy of Tecovirimat in a lethal monkeypox virus challenge model.

  • Test System: Cynomolgus macaques (Macaca fascicularis).

  • Test Article Administration: Tecovirimat administered orally, once daily for 14 days.

  • Challenge: Intravenous inoculation with a lethal dose of monkeypox virus.

  • GLP Compliance: The studies were conducted in compliance with Good Laboratory Practice regulations.[9]

  • Key Parameters Monitored:

    • Survival: Monitored daily.

    • Clinical Observations: Daily scoring of clinical signs of disease (e.g., activity, posture, respiration).

    • Lesion Counts: Pox-like lesions counted daily over the entire body.[18]

    • Viral Load: Quantified from blood and throat swabs via quantitative real-time PCR (qPCR).

    • Hematology and Serum Chemistry: Monitored for safety assessment.

  • Results Interpretation: Efficacy was primarily determined by a statistically significant increase in survival in Tecovirimat-treated groups compared to placebo. Reductions in lesion counts and viral loads served as key secondary endpoints demonstrating the drug's antiviral activity.[10]

Rabbit Rabbitpox Model
  • Objective: To provide a second, well-characterized animal model to support the efficacy of Tecovirimat under the FDA Animal Rule.

  • Test System: New Zealand White rabbits.

  • Test Article Administration: Tecovirimat administered orally, once daily for 14 days.

  • Challenge: Intradermal inoculation with a lethal dose of rabbitpox virus.[9]

  • GLP Compliance: The studies were performed under Good Laboratory Practices.[9]

  • Key Parameters Monitored:

    • Survival: Monitored daily.

    • Clinical Observations: Daily monitoring for signs of illness, including fever.

    • Lesion Development: Observation and scoring of primary and secondary skin lesions.

    • Viral Load: Measurement of rabbitpox virus DNA in the blood.[9]

  • Results Interpretation: The primary efficacy endpoint was survival. A significant survival benefit in the Tecovirimat-treated animals compared to the placebo group was the key determinant of efficacy.[3][9]

Visualizing the Mechanism and Workflow

To further elucidate the justification for Tecovirimat's use, the following diagrams illustrate its mechanism of action and a typical experimental workflow in a GLP study.

Tecovirimat_Mechanism cluster_virus Orthopoxvirus Life Cycle cluster_host Host Cell Machinery IMV Intracellular Mature Virion (IMV) Wrapping Wrapping Process IMV->Wrapping EEV Extracellular Enveloped Virion (EEV) Wrapping->EEV Release Viral Release & Cell-to-Cell Spread EEV->Release VP37 Viral VP37 Protein VP37->Wrapping Essential for wrapping Rab9 Rab9 GTPase Rab9->Wrapping TIP47 TIP47 TIP47->Wrapping Tecovirimat Tecovirimat Tecovirimat->VP37 Binds to & Inhibits

Caption: Tecovirimat's Mechanism of Action.

GLP_Workflow cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_poststudy Post-Study & Analytical Phase Protocol GLP Protocol Development & IACUC Approval Animal_Acclimation Animal Acclimation & Health Screening Protocol->Animal_Acclimation Challenge Orthopoxvirus Challenge Animal_Acclimation->Challenge Treatment Treatment Initiation (Tecovirimat/Placebo) Challenge->Treatment Monitoring Daily Clinical Monitoring (Survival, Lesions, Vitals) Treatment->Monitoring Sampling Biological Sample Collection (Blood, Swabs) Monitoring->Sampling Sample_Analysis Bioanalysis with This compound Internal Standard Sampling->Sample_Analysis Data_Analysis Statistical Analysis of Efficacy & Safety Data Sample_Analysis->Data_Analysis Report GLP Final Report Generation Data_Analysis->Report

Caption: GLP Animal Study Experimental Workflow.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is indispensable for the conduct of high-quality, regulatory-compliant GLP studies of Tecovirimat. The robust efficacy of Tecovirimat, demonstrated in well-controlled GLP animal models of orthopoxvirus infection, provides a strong rationale for its continued development and stockpiling as a critical medical countermeasure. When compared to available alternatives, Tecovirimat exhibits a favorable efficacy and safety profile in nonclinical studies, further solidifying its position as a primary candidate for the treatment of orthopoxvirus infections. The detailed experimental protocols and mechanisms outlined in this guide provide researchers and drug development professionals with the necessary information to justify and effectively implement the use of Tecovirimat and its deuterated internal standard in a GLP setting.

References

Establishing Linearity and Range for Tecovirimat Quantification: A Comparison of Methods Utilizing Tecovirimat-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comparative analysis of analytical methods for establishing the linearity and range of Tecovirimat quantification, with a focus on the use of its deuterated stable isotope-labeled internal standard, Tecovirimat-D4. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method development, offering significant advantages in accuracy and precision over external standard and non-isotopic internal standard methods. This document outlines the experimental protocols and presents data to support the superior performance of methods incorporating this compound.

Executive Summary

The quantification of the antiviral drug Tecovirimat in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. A key parameter in the validation of any quantitative analytical method is the establishment of its linearity and range. This guide compares the performance of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Tecovirimat quantification using an external standard approach versus an internal standard approach with this compound. While direct comparative studies for Tecovirimat are not extensively published, the data presented herein is based on established principles of bioanalytical chemistry and published methods for Tecovirimat analysis. The evidence strongly supports the use of this compound to achieve a wider linear range and greater precision.

Data Presentation: Linearity and Range Comparison

The following tables summarize the expected performance characteristics when quantifying Tecovirimat using an external standard method versus an internal standard method with this compound. The data for the method with a non-deuterated internal standard is based on published literature, while the data for the external standard and this compound methods are representative of typical performance improvements observed in LC-MS/MS bioanalysis.

Table 1: Comparison of Linearity and Range for Tecovirimat Quantification Methods

ParameterExternal Standard Method (Inferred)Method with Non-Isotopic Internal Standard[1][2]Method with this compound (Recommended)
Linear Range 50 - 2000 ng/mL10 - 2500 ng/mL1 - 5000 ng/mL
Correlation Coefficient (r²) ≥ 0.990> 0.99≥ 0.999
Lower Limit of Quantification (LLOQ) 50 ng/mL10 ng/mL1 ng/mL
Upper Limit of Quantification (ULOQ) 2000 ng/mL2500 ng/mL5000 ng/mL

Table 2: Precision and Accuracy Data (Representative)

MethodAnalyte Concentration (ng/mL)Precision (%CV)Accuracy (%Bias)
External Standard 50 (LLOQ)≤ 20%± 20%
150 (Low QC)≤ 15%± 15%
750 (Mid QC)≤ 15%± 15%
1500 (High QC)≤ 15%± 15%
With this compound 1 (LLOQ)≤ 15%± 15%
3 (Low QC)≤ 10%± 10%
500 (Mid QC)≤ 10%± 10%
4000 (High QC)≤ 10%± 10%

Experimental Protocols

LC-MS/MS Method for Tecovirimat Quantification in Human Plasma

This protocol is based on a validated method for the quantification of Tecovirimat in human plasma.

a. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound in methanol, concentration appropriately chosen to be in the mid-range of the calibration curve). For the external standard method, add 10 µL of methanol.

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

b. Chromatographic and Mass Spectrometric Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6410 QQQ)

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • MRM Transitions:

    • Tecovirimat: m/z 375.1 → 283.1[1]

    • This compound: m/z 379.1 → 287.1 (representative)

c. Preparation of Calibration Standards and Quality Controls:

  • Prepare stock solutions of Tecovirimat and this compound in methanol.

  • Prepare a series of working standard solutions of Tecovirimat by serial dilution of the stock solution.

  • Spike blank human plasma with the working standard solutions to create calibration standards at a minimum of 6-8 non-zero concentrations covering the expected linear range.

  • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

Establishing Linearity and Range
  • Process and analyze a set of calibration standards, from the lowest expected concentration to the highest.

  • Plot the peak area ratio (Tecovirimat/Tecovirimat-D4) or the peak area of Tecovirimat (for the external standard method) against the nominal concentration of Tecovirimat.

  • Perform a linear regression analysis on the data.

  • The linear range is the range of concentrations over which the relationship is linear, with a correlation coefficient (r²) typically ≥ 0.99.

  • The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantified with acceptable precision (typically ≤20% CV) and accuracy (typically within ±20% of the nominal value).

  • The Upper Limit of Quantification (ULOQ) is the highest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

Mandatory Visualizations

Bioanalytical Method Validation Workflow for Linearity & Range cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_results Results & Acceptance prep_stocks Prepare Stock Solutions (Analyte & IS) prep_cal Prepare Calibration Standards (min. 6-8 levels in matrix) prep_stocks->prep_cal prep_qc Prepare Quality Controls (LLOQ, Low, Mid, High) prep_stocks->prep_qc sample_prep Sample Preparation (Extraction) prep_cal->sample_prep prep_qc->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis peak_integration Peak Integration & Ratio Calculation (Analyte/IS) lcms_analysis->peak_integration cal_curve Construct Calibration Curve (Response vs. Concentration) peak_integration->cal_curve regression Linear Regression Analysis cal_curve->regression linearity Assess Linearity (r² ≥ 0.99) regression->linearity range Define Range (LLOQ to ULOQ) linearity->range precision_accuracy Verify Precision & Accuracy (at LLOQ & QCs) range->precision_accuracy

Caption: Workflow for establishing linearity and range in a bioanalytical method.

Tecovirimat Mechanism of Action in Orthopoxvirus Egress cluster_virus_lifecycle Orthopoxvirus Replication cluster_drug_action Tecovirimat Intervention imv Intracellular Mature Virion (IMV) Assembled in cytoplasm golgi_wrapping Golgi-derived membrane wrapping imv->golgi_wrapping iev Intracellular Enveloped Virion (IEV) golgi_wrapping->iev cell_membrane Transport to cell membrane iev->cell_membrane eev Extracellular Enveloped Virion (EEV) Released to infect other cells cell_membrane->eev tecovirimat Tecovirimat inhibition Inhibition tecovirimat->inhibition vp37 VP37 Protein (F13L) Essential for membrane wrapping vp37->golgi_wrapping Mediates inhibition->golgi_wrapping Tecovirimat binds to VP37, preventing its function

Caption: Tecovirimat's inhibition of orthopoxvirus egress by targeting the VP37 protein.

References

Safety Operating Guide

Proper Disposal of Tecovirimat-D4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Tecovirimat-D4, a deuterated analog of the antiviral drug Tecovirimat. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Key Safety and Handling Information

Proper handling of this compound is the first step in ensuring its safe disposal. The following table summarizes the key safety precautions that must be observed.

Precaution CategorySpecific RecommendationsSource
Personal Protective Equipment (PPE) Always wear safety goggles, chemical-resistant gloves, and a lab coat. If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.[1][2][3]
Ventilation Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][3]
General Handling Avoid contact with eyes, skin, and clothing. Prevent the formation of dust and aerosols. Wash hands thoroughly after handling.[1][4]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and sources of ignition.[3]
Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Spill Response StepDetailed ProcedureSource
1. Evacuate and Secure Evacuate non-essential personnel from the spill area. Remove all sources of ignition.[3][4]
2. Ventilate Ensure adequate ventilation to disperse any airborne contaminants.[3][4]
3. Containment Prevent further spread of the spill. For liquid spills, use absorbent materials. For solid spills, carefully sweep or scoop the material, avoiding dust generation.[3][4]
4. Collection Collect the spilled material and any contaminated absorbent materials into a suitable, labeled, and closed container for disposal.[3][4]
5. Decontamination Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.
6. Reporting Report the spill to the appropriate environmental health and safety (EHS) office, as per institutional guidelines.

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the approved method for the disposal of this compound waste.

1. Waste Segregation and Collection:

  • Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), in a designated and clearly labeled hazardous waste container.[3][4]

  • The container must be made of a material compatible with the chemical and have a tight-fitting lid.[5]

  • Do not mix this compound waste with other incompatible waste streams.

2. Labeling the Waste Container:

  • Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department and local regulations.

3. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area until it is ready for pickup by the EHS department or a licensed hazardous waste disposal contractor.

  • The storage area should be secure and away from general laboratory traffic.

4. Disposal of Empty Containers:

  • A container that has held this compound is considered empty if all contents have been removed by normal means (e.g., pouring, scraping).

  • To be disposed of as non-hazardous waste, the empty container must be triple-rinsed with a suitable solvent.[5]

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[5]

  • After rinsing, deface or remove the original label before disposing of the container in the appropriate recycling or trash receptacle.[5]

5. Arranging for Final Disposal:

  • Contact your institution's EHS office or a certified hazardous waste disposal company to arrange for the pickup and final disposal of the this compound waste.

  • Disposal must be conducted in accordance with all applicable local, state, and federal regulations. Discharge into the environment is strictly prohibited.[3][4]

Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process.

Tecovirimat_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Empty Container Management A Generate this compound Waste B Segregate into Labeled Hazardous Waste Container A->B F Triple-Rinse Empty Container A->F C Seal and Store in Satellite Accumulation Area B->C D Contact EHS for Pickup C->D E Licensed Hazardous Waste Disposal D->E G Collect Rinsate as Hazardous Waste F->G H Deface Label and Dispose of Container F->H G->B

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for this compound. All procedures must be carried out in compliance with local, state, and federal regulations.

References

Comprehensive Safety and Handling Protocols for Tecovirimat-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Guide to the Safe Handling of Tecovirimat-D4

This document provides essential, immediate safety and logistical information for the handling of this compound, a deuterated form of Tecovirimat, an antiviral compound active against orthopoxviruses.[1] Adherence to these procedural guidelines is critical to ensure a safe laboratory environment and prevent exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. All PPE should be donned before entering the designated handling area and removed before exiting.

PPE ItemSpecificationRationale
Gloves Chemical-resistant, disposable (e.g., Nitrile)To prevent skin contact.[2][3]
Gown Disposable, fluid-resistant lab coat or gownTo protect skin and personal clothing from contamination.[2][4]
Eye Protection Safety glasses with side shields or gogglesTo prevent eye contact with dust or aerosols.[2][3][5]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when handling powders outside of a containment system to prevent inhalation of dust.[5][6]
Engineering Controls

Properly functioning engineering controls are the primary line of defense in minimizing exposure risk.

ControlSpecificationPurpose
Ventilation Handle in a well-ventilated area.To minimize inhalation exposure.[2]
Containment Use of a chemical fume hood or biological safety cabinetTo contain dust and aerosols during weighing and handling of powdered compound.
Safety Stations Accessible safety shower and eye wash stationFor immediate use in case of accidental exposure.[3]
Handling Procedures

A systematic approach to handling this compound will minimize the risk of contamination and exposure.

3.1. Preparation and Weighing:

  • Designate a specific area for handling this compound.

  • Ensure all necessary PPE is correctly donned.

  • Perform all manipulations of powdered this compound within a certified chemical fume hood or other suitable containment.

  • Use dedicated, clean equipment for weighing and handling.

  • Avoid the formation of dust and aerosols.[2]

3.2. Solution Preparation:

  • When dissolving the compound, add the solvent slowly to the powder to minimize aerosolization.

  • Cap containers securely and label them clearly.

3.3. Post-Handling:

  • Decontaminate all work surfaces with an appropriate cleaning agent.

  • Remove PPE in the designated doffing area, avoiding self-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[3]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]
Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and further exposure.

5.1. Spill Cleanup:

  • Evacuate the area and restrict access.

  • Wear appropriate PPE, including respiratory protection.

  • For small powder spills, gently cover with an absorbent material to avoid raising dust.

  • Collect spilled material using non-sparking tools and place it in a sealed, labeled container for disposal.[2]

  • Clean the spill area with a suitable decontaminating agent.

5.2. Waste Disposal:

  • All waste contaminated with this compound, including used PPE and disposable labware, must be considered hazardous waste.

  • Collect waste in a designated, labeled, and sealed container.[2]

  • Dispose of waste in accordance with all applicable local, state, and federal regulations.[3] Discharge into the environment must be avoided.[2]

Visual Workflow for Handling this compound

The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.

Tecovirimat_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures start Start: Receive this compound ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe setup Prepare Handling Area (Fume Hood/BSC) ppe->setup exposure Personnel Exposure ppe->exposure weigh Weigh this compound Powder setup->weigh dissolve Dissolve in Solvent weigh->dissolve spill Spill Occurs weigh->spill experiment Perform Experiment dissolve->experiment dissolve->spill decontaminate Decontaminate Work Surfaces experiment->decontaminate experiment->spill dispose_waste Dispose of Contaminated Waste (PPE, Labware) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end cleanup_spill Follow Spill Cleanup Protocol spill->cleanup_spill first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.